molecular formula C19H22N4O4 B601202 4-Desmethyl Istradefylline CAS No. 160434-48-0

4-Desmethyl Istradefylline

Cat. No.: B601202
CAS No.: 160434-48-0
M. Wt: 370.4 g/mol
InChI Key: OHGCYFOMTIEDMR-CSKARUKUSA-N
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Description

an impurity of Istradefylline

Properties

IUPAC Name

1,3-diethyl-8-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-7-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-5-22-17-16(18(25)23(6-2)19(22)26)21(3)15(20-17)10-8-12-7-9-13(24)14(11-12)27-4/h7-11,24H,5-6H2,1-4H3/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGCYFOMTIEDMR-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=C(C=C3)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160434-48-0
Record name 4'-O-Demethyl istradefylline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160434480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-O-DEMETHYL ISTRADEFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2P9NA76OG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of 4-Desmethyl Istradefylline: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, step-by-step protocol for the synthesis of 4-Desmethyl Istradefylline, a significant metabolite of the adenosine A2A receptor antagonist, Istradefylline. The outlined synthetic route is based on established chemical transformations, adapted for this specific analog, offering a practical approach for its laboratory-scale preparation.

Synthetic Strategy Overview

The synthesis of this compound originates from two key precursors: 1,3-diethyl-5,6-diaminouracil and a protected form of 4-hydroxy-3-methoxycinnamic acid (ferulic acid). The phenolic hydroxyl group of ferulic acid is temporarily protected as an acetate ester to prevent unwanted side reactions during the subsequent coupling and cyclization steps. The synthesis culminates in the N-methylation of the purine-2,6-dione core, followed by the deprotection of the phenolic hydroxyl group to yield the target molecule.

Synthesis_Overview A 1,3-Diethyl-5,6-diaminouracil C N-(5-Amino-1,3-diethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3-(4-acetoxy-3-methoxyphenyl)acrylamide A->C Coupling B Acetylferulic Acid Chloride B->C D (E)-8-(4-Acetoxy-3-methoxystyryl)-1,3-diethyl-1H-purine-2,6(3H,7H)-dione C->D Cyclization E (E)-8-(4-Acetoxy-3-methoxystyryl)-1,3-diethyl-7-methyl-1H-purine-2,6(3H,7H)-dione D->E N-Methylation F This compound E->F Deprotection

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Acetylation of 4-Hydroxy-3-methoxycinnamic Acid (Ferulic Acid)

This initial step protects the phenolic hydroxyl group of ferulic acid as an acetate ester.

Methodology:

  • Suspend 4-hydroxy-3-methoxycinnamic acid (1.0 eq) in acetic anhydride (3.0 eq).

  • Add a catalytic amount of sulfuric acid (or pyridine) to the suspension.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash thoroughly with water, and dry under vacuum to yield acetylferulic acid.

Step 2: Synthesis of Acetylferulic Acid Chloride

The protected ferulic acid is converted to its more reactive acyl chloride derivative for efficient coupling.

Methodology:

  • Suspend acetylferulic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene.

  • Add thionyl chloride (SOCl₂) (1.5 eq) dropwise to the suspension at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

  • Monitor the reaction for the cessation of gas evolution.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acetylferulic acid chloride, which is typically used in the next step without further purification.

Step 3: Coupling of Acetylferulic Acid Chloride with 1,3-Diethyl-5,6-diaminouracil

This step forms the key amide linkage between the two primary building blocks. The synthesis of 1,3-diethyl-5,6-diaminouracil can be achieved through established literature procedures, often starting from 1,3-diethylurea and cyanoacetic acid, followed by nitrosation and reduction.

Methodology:

  • Dissolve 1,3-diethyl-5,6-diaminouracil (1.0 eq) in a dry, aprotic solvent like pyridine or DMF.

  • Cool the solution to 0 °C.

  • Add a solution of acetylferulic acid chloride (1.1 eq) in the same solvent dropwise to the cooled solution of the diaminouracil.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Filter the solid, wash with water, and dry to yield N-(5-amino-1,3-diethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3-(4-acetoxy-3-methoxyphenyl)acrylamide.

Step 4: Cyclization to form the Xanthine Core

The amide intermediate undergoes an intramolecular cyclization to form the purine-2,6-dione (xanthine) ring system.

Methodology:

  • Suspend the product from Step 3 (1.0 eq) in a suitable solvent such as a mixture of dioxane and aqueous sodium hydroxide.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After cooling, neutralize the reaction mixture with an acid (e.g., acetic acid or dilute HCl) to precipitate the cyclized product.

  • Filter the precipitate, wash with water, and dry to obtain (E)-8-(4-acetoxy-3-methoxystyryl)-1,3-diethyl-1H-purine-2,6(3H,7H)-dione.

Step 5: N-Methylation of the Xanthine Core

The xanthine derivative is methylated at the N7 position.

Methodology:

  • Dissolve the xanthine derivative from Step 4 (1.0 eq) in a polar aprotic solvent like DMF.

  • Add a base such as potassium carbonate (K₂CO₃) (1.5 eq).

  • Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.2 eq), dropwise.

  • Stir the mixture at room temperature for 6-12 hours.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield (E)-8-(4-acetoxy-3-methoxystyryl)-1,3-diethyl-7-methyl-1H-purine-2,6(3H,7H)-dione.

Step 6: Deprotection of the Phenolic Acetate

The final step involves the removal of the acetyl protecting group to reveal the free phenolic hydroxyl group.

Methodology:

  • Dissolve the methylated product from Step 5 (1.0 eq) in a solvent mixture, such as methanol and water.

  • Add a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) (excess).

  • Stir the mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.[1]

  • Once the reaction is complete, neutralize the mixture with a dilute acid.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to yield the crude this compound.

  • Purify the final product by recrystallization or column chromatography.

Data Summary

The following table summarizes the key transformations and provides estimated yields based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

StepTransformationStarting MaterialKey ReagentsProductEstimated Yield (%)
1Acetylation4-Hydroxy-3-methoxycinnamic acidAcetic anhydride, H₂SO₄ (cat.)Acetylferulic acid>90
2Acyl Chloride FormationAcetylferulic acidSOCl₂, DMF (cat.)Acetylferulic acid chloride>95 (crude)
3Amide Coupling1,3-Diethyl-5,6-diaminouracil & Acetylferulic acid chloridePyridine or DMFN-acylated diaminouracil intermediate70-85
4CyclizationN-acylated diaminouracil intermediateNaOH (aq), Dioxane(E)-8-(4-acetoxy-3-methoxystyryl)-1,3-diethyl-xanthine65-80
5N-Methylation(E)-8-(4-acetoxy-3-methoxystyryl)-1,3-diethyl-xanthineCH₃I, K₂CO₃, DMF(E)-8-(4-acetoxy-3-methoxystyryl)-1,3-diethyl-7-methyl-xanthine60-75
6Deprotection(E)-8-(4-acetoxy-3-methoxystyryl)-1,3-diethyl-7-methyl-xanthineNaHCO₃, MeOH/H₂OThis compound>90

Detailed Synthetic Pathway

The following diagram illustrates the detailed multi-step synthesis of this compound.

Detailed_Synthesis cluster_0 Side-Chain Preparation cluster_1 Core Synthesis and Elaboration Ferulic_Acid 4-Hydroxy-3-methoxycinnamic Acid Acetylferulic_Acid Acetylferulic Acid Ferulic_Acid->Acetylferulic_Acid Ac₂O, H⁺ Acetylferulic_Acid_Chloride Acetylferulic Acid Chloride Acetylferulic_Acid->Acetylferulic_Acid_Chloride SOCl₂ Coupled_Product N-Acyl-diaminouracil Intermediate Acetylferulic_Acid_Chloride->Coupled_Product Diaminouracil 1,3-Diethyl-5,6-diaminouracil Diaminouracil->Coupled_Product Coupling Protected_Xanthine Protected 8-Styryl-xanthine Coupled_Product->Protected_Xanthine NaOH, heat Methylated_Xanthine Protected this compound Protected_Xanthine->Methylated_Xanthine CH₃I, K₂CO₃ Final_Product This compound Methylated_Xanthine->Final_Product NaHCO₃, MeOH/H₂O

References

In-Depth Technical Guide: The Core Mechanism of Action of 4-Desmethyl Istradefylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Desmethyl istradefylline, the principal active metabolite of the adenosine A2A receptor antagonist istradefylline, plays a crucial role in the therapeutic effects observed in the management of Parkinson's disease. This technical guide delineates the core mechanism of action of this compound, focusing on its interaction with the adenosine A2A receptor and the subsequent modulation of downstream signaling pathways. This document provides a compilation of quantitative pharmacological data, detailed experimental methodologies for key assays, and visual representations of the signaling cascade and experimental workflows to facilitate a comprehensive understanding for research and development professionals.

Introduction

Istradefylline is a selective adenosine A2A receptor antagonist approved as an adjunctive treatment to levodopa/carbidopa for "off" episodes in patients with Parkinson's disease.[1] The clinical efficacy of istradefylline is largely attributed to its primary active metabolite, this compound.[2][3] This metabolite is formed through the metabolism of istradefylline primarily by cytochrome P450 enzymes CYP1A1 and CYP3A4.[4] Understanding the precise mechanism of action of this compound at the molecular and cellular levels is paramount for the development of next-generation adenosine A2A receptor modulators.

The adenosine A2A receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the basal ganglia, a brain region critical for motor control.[5] In Parkinson's disease, the degeneration of dopaminergic neurons leads to an overactivity of the indirect striatal output pathway, which is exacerbated by the stimulation of adenosine A2A receptors. By antagonizing these receptors, this compound helps to restore the balance of basal ganglia circuitry, thereby alleviating motor symptoms.

Pharmacological Profile of this compound

The primary mechanism of action of this compound is its high-affinity binding to and competitive antagonism of the adenosine A2A receptor.

Quantitative Data

The following table summarizes the key quantitative parameters that define the pharmacological profile of this compound at the human adenosine A2A receptor.

ParameterValueAssay TypeCell LineNotesReference
Binding Affinity (Ki) 2.2 nMRadioligand Binding AssayNot SpecifiedPotent and selective antagonist.[6]
Functional Activity (IC50) >10,000 nMcAMP Accumulation AssayCHOAntagonist activity assessed as inhibition of NECA-induced cAMP production. The high IC50 value may reflect specific assay conditions or functional selectivity.[6]

Core Mechanism of Action: Adenosine A2A Receptor Antagonism

This compound exerts its therapeutic effect by blocking the canonical signaling pathway of the adenosine A2A receptor.

Adenosine A2A Receptor Signaling Pathway

The adenosine A2A receptor is coupled to the stimulatory G-protein, Gαs. Upon agonist binding (e.g., adenosine), the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately modulating neuronal excitability.

By competitively binding to the adenosine A2A receptor, this compound prevents the binding of endogenous adenosine, thereby inhibiting the entire downstream signaling cascade. This leads to a reduction in cAMP production and PKA activity in striatal neurons.

Adenosine_A2A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine (Agonist) A2AR Adenosine A2A Receptor Adenosine->A2AR Binds & Activates Desmethyl_Istradefylline 4-Desmethyl Istradefylline (Antagonist) Desmethyl_Istradefylline->A2AR Binds & Blocks Gs Gαs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Phosphorylation & Neuronal Modulation PKA->Downstream Phosphorylates

Caption: Adenosine A2A Receptor Signaling Pathway and Antagonism.

Experimental Protocols

The characterization of this compound as an adenosine A2A receptor antagonist relies on standard in vitro pharmacological assays.

Radioligand Binding Assay (for Ki Determination)

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for the adenosine A2A receptor.

Materials:

  • Membrane preparations from cells expressing the human adenosine A2A receptor (e.g., HEK-293 or CHO cells).[7]

  • Radioligand: A high-affinity adenosine A2A receptor antagonist, such as [3H]-ZM241385 or [3H]-SCH 58261.

  • Test compound: this compound.

  • Non-specific binding control: A high concentration of a non-labeled A2A antagonist (e.g., 10 µM ZM241385).

  • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.

  • For total binding wells, add buffer instead of the test compound.

  • For non-specific binding wells, add the non-specific binding control.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[8]

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log concentration of this compound to generate a competition curve and determine the IC50 value.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay (for Functional Antagonism)

This functional assay measures the ability of a compound to inhibit the agonist-induced production of cyclic AMP.

Objective: To determine the functional potency (IC50) of this compound in blocking adenosine A2A receptor signaling.

Materials:

  • Whole cells expressing the human adenosine A2A receptor (e.g., HEK-293 or CHO cells).[9]

  • Adenosine A2A receptor agonist: e.g., NECA (5'-N-Ethylcarboxamidoadenosine) or CGS-21680.

  • Test compound: this compound.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent the degradation of cAMP.

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with varying concentrations of this compound and a PDE inhibitor for a defined period.

  • Stimulate the cells with a fixed concentration of the adenosine A2A receptor agonist (typically the EC80 concentration to ensure a robust signal).

  • Incubate for a specific time to allow for cAMP accumulation (e.g., 30-60 minutes).

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Plot the cAMP concentration as a function of the log concentration of this compound to generate an inhibition curve and determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of an adenosine A2A receptor antagonist like this compound.

Experimental_Workflow start Start: Compound Synthesis (this compound) binding_assay Primary Screen: Radioligand Binding Assay start->binding_assay determine_ki Determine Binding Affinity (Ki) binding_assay->determine_ki functional_assay Functional Assay: cAMP Accumulation Assay determine_ki->functional_assay If potent determine_ic50 Determine Functional Potency (IC50) functional_assay->determine_ic50 selectivity Selectivity Profiling: Binding assays against other Adenosine Receptor Subtypes (A1, A2B, A3) determine_ic50->selectivity If functionally active in_vivo In Vivo Studies: Animal Models of Parkinson's Disease selectivity->in_vivo If selective end End: Candidate for Further Development in_vivo->end

Caption: Experimental Workflow for A2A Antagonist Characterization.

Conclusion

This compound is a potent, competitive antagonist of the adenosine A2A receptor, which is its core mechanism of action. By inhibiting the Gαs-cAMP-PKA signaling pathway in the basal ganglia, it helps to normalize the overactive indirect striatal output pathway characteristic of Parkinson's disease. The quantitative pharmacological data and detailed experimental protocols provided in this guide offer a foundational understanding for researchers and scientists in the field of neuropharmacology and drug development. Further investigation into the functional selectivity and in vivo target engagement of this compound will continue to refine our understanding of its therapeutic potential.

References

Technical Guide: Chemical Properties of 4-Desmethyl Istradefylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Desmethyl istradefylline, also known as 4'-O-monodesmethyl istradefylline or M1, is the primary active metabolite of Istradefylline.[1][2][3][4] Istradefylline is a selective antagonist of the adenosine A2A receptor and is utilized as an adjunctive treatment for Parkinson's disease.[5][6][7][8][9] Understanding the chemical and pharmacological properties of its metabolites is crucial for a comprehensive assessment of the parent drug's efficacy and safety profile. This technical guide provides an in-depth overview of the core chemical properties of this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some basic properties have been experimentally determined, others, such as pKa, logP, and aqueous solubility, are based on high-quality computational predictions.

PropertyValueSource
Molecular Formula C₁₉H₂₂N₄O₄[10]
Molecular Weight 370.4 g/mol [10]
CAS Number 160434-48-0[10]
Melting Point 300 °C[10]
Boiling Point 595.5 °C[10]
pKa (Strongest Acidic) 9.42 (Predicted)[11]
pKa (Strongest Basic) -1.6 (Predicted)[11]
logP 2.57 (ALOGPS, Predicted) 2.27 (ChemAxon, Predicted)[11]
Water Solubility 0.723 mg/mL (Predicted)[11]
logS -2.7 (ALOGPS, Predicted)[11]

Pharmacology

As an active metabolite of Istradefylline, this compound's pharmacological activity is of significant interest. While it is known to be pharmacologically active, its plasma exposure is generally less than 9% of the total drug exposure, suggesting its contribution to the overall pharmacodynamic effect of Istradefylline may be limited.[12]

Adenosine A2A Receptor Binding
Cytochrome P450 Inhibition

This compound has been shown to be an inhibitor of Cytochrome P450 3A4 (CYP3A4). Its inhibitory potential is more pronounced with pre-incubation, suggesting a potential for time-dependent inhibition. The metabolite exhibits weak to no inhibitory effects on other major CYP isoforms.[13]

CYP IsoformInhibition (IC₅₀)Method
CYP3A4 1.51 - 1.76 µmol/LSimultaneous Addition
CYP3A4 < 0.75 µmol/LPre-treatment
CYP1A1/2, 2A6, 2C9, 2C19, 2D6, 2E1 Weak to no inhibitionNot specified

Metabolism

This compound is a product of the metabolism of Istradefylline, which is primarily mediated by CYP3A4, with minor contributions from other CYP enzymes.[13] The metabolic pathway involves the O-demethylation of the parent compound.

Istradefylline Istradefylline Metabolite_M1 This compound (M1) Istradefylline->Metabolite_M1 O-demethylation CYP3A4 CYP3A4 (Primary) CYP1A1/1A2, CYP2C8, CYP2C9, CYP2C18, CYP2D6 (Minor) CYP3A4->Istradefylline

Metabolic pathway of Istradefylline to this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. However, the following sections describe standard methodologies for determining the key chemical properties discussed in this guide.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by potentiometric titration. This method involves the gradual addition of a titrant (an acid or a base) to a solution of the compound of interest and monitoring the change in pH.

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of hydrochloric acid or sodium hydroxide.

  • Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.

Determination of logP by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by measuring its distribution between an aqueous and an immiscible organic phase (typically n-octanol).

  • Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by vigorous mixing followed by separation.

  • Partitioning: A known amount of this compound is dissolved in one of the phases, and then the two phases are mixed in a separatory funnel and shaken until equilibrium is reached.

  • Phase Separation: The two phases are allowed to separate.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility can be determined using various methods, including the equilibrium shake-flask method.

  • Sample Preparation: An excess amount of solid this compound is added to a vial containing an aqueous buffer of a specific pH.

  • Equilibration: The vial is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: The resulting suspension is filtered to remove any undissolved solid.

  • Concentration Measurement: The concentration of the dissolved compound in the filtrate is quantified by a validated analytical method like HPLC.

Adenosine A2A Receptor Binding Assay (Radioligand Displacement)

The binding affinity of a compound to a specific receptor is often determined using a competitive radioligand binding assay.

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor Receptor Source (e.g., cell membranes expressing human Adenosine A2A receptor) Incubate Incubate receptor, radioligand, and test compound Receptor->Incubate Radioligand Radioligand (e.g., [3H]ZM241385) Radioligand->Incubate Test_Compound This compound (various concentrations) Test_Compound->Incubate Filter Separate bound from free radioligand via filtration Incubate->Filter Count Quantify radioactivity (scintillation counting) Filter->Count Analyze Calculate IC50 and Ki values Count->Analyze

Workflow for a radioligand binding assay.
  • Materials:

    • A source of adenosine A2A receptors (e.g., cell membranes from a cell line overexpressing the receptor).

    • A radiolabeled ligand that binds to the A2A receptor with high affinity and specificity (e.g., [³H]ZM241385).

    • This compound at various concentrations.

    • Assay buffer.

  • Procedure:

    • The receptor preparation, radioligand, and test compound are incubated together in the assay buffer.

    • The reaction is allowed to reach equilibrium.

    • The mixture is then rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

    • The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis:

    • The amount of bound radioligand is determined at each concentration of the test compound.

    • The data is plotted to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

    • The Ki (inhibition constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Conclusion

This compound is the primary active metabolite of the adenosine A2A receptor antagonist, Istradefylline. While a complete experimental characterization of its chemical properties is not fully available in the public literature, predictive models and preliminary experimental data provide valuable insights into its physicochemical and pharmacological profile. Further research to experimentally determine its binding affinity and selectivity for the adenosine A2A receptor would be beneficial for a more complete understanding of its contribution to the overall activity of Istradefylline.

References

In Vitro Activity of 4-Desmethyl Istradefylline: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Desmethyl Istradefylline, also known as 4'-O-monodesmethyl istradefylline (M1), is a primary and active metabolite of Istradefylline.[1][2] Istradefylline is a selective adenosine A2A receptor antagonist approved for the treatment of Parkinson's disease.[3][4] Understanding the in vitro pharmacological profile of its metabolites is crucial for a comprehensive assessment of the drug's overall activity and potential for drug-drug interactions. This technical guide provides a detailed overview of the available in vitro data for this compound, focusing on its activity as an adenosine A2A receptor antagonist. While in vivo exposure to this compound is significantly lower than that of the parent compound, its in vitro characterization remains a key aspect of its pharmacological profile.[5]

Quantitative In Vitro Data

The in vitro activity of this compound has been primarily characterized through functional assays that measure its ability to antagonize the effects of adenosine A2A receptor agonists. The available data indicates that this compound is a significantly less potent antagonist at the human adenosine A2A receptor compared to its parent compound, Istradefylline.

CompoundAssay TypeCell LineParameterValue (nM)Reference
This compoundcAMP Production AssayCHOIC50> 10000[6]
IstradefyllineRadioligand Binding Assay-Ki2.2[6]

Table 1: Comparative In Vitro Activity of this compound and Istradefylline. This table summarizes the key quantitative data for this compound in a functional cAMP assay, highlighting its lower potency relative to the binding affinity of the parent compound, Istradefylline.

Experimental Protocols

Detailed experimental protocols for the specific determination of the in vitro activity of this compound are not extensively available in the public domain. However, based on standard methodologies for characterizing adenosine A2A receptor antagonists, the following protocols are representative of the approaches likely used.

Adenosine A2A Receptor Radioligand Binding Assay (Representative Protocol)

This assay is designed to determine the binding affinity (Ki) of a test compound for the adenosine A2A receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from a cell line stably expressing the human adenosine A2A receptor (e.g., HEK293 or CHO cells).[7]

  • Radioligand: A high-affinity radiolabeled antagonist for the A2A receptor, such as [³H]-ZM241385 or [³H]-CGS21680.[7]

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled A2A receptor antagonist (e.g., 10 µM NECA).[8]

  • Assay Buffer: Typically a Tris-HCl buffer with magnesium chloride.[7]

  • Filtration System: A cell harvester and glass fiber filters.[9]

  • Scintillation Counter: For measuring radioactivity.[9]

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound (this compound) or the non-specific binding control.[9]

  • Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 120 minutes).[8]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.[9]

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.[9]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[9]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay (Representative Protocol)

This assay measures the ability of a test compound to antagonize the agonist-induced production of cyclic adenosine monophosphate (cAMP), a key second messenger in the adenosine A2A receptor signaling pathway.

Materials:

  • Cell Line: A cell line expressing the human adenosine A2A receptor, such as Chinese Hamster Ovary (CHO) cells.[6]

  • A2A Receptor Agonist: A potent A2A receptor agonist like NECA or CGS21680.[10]

  • Test Compound: this compound.

  • cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).

  • Cell Culture Medium and Reagents.

  • Phosphodiesterase (PDE) Inhibitor: (e.g., rolipram) to prevent the degradation of cAMP.[7]

Procedure:

  • Cell Plating: Seed the CHO cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period.

  • Agonist Stimulation: Add a fixed concentration of the A2A receptor agonist (e.g., the EC80 concentration) to the wells and incubate for a specific time to stimulate cAMP production.[7]

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway

Adenosine_A2A_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2A Receptor A2A Receptor Adenosine->A2A Receptor Activates This compound This compound This compound->A2A Receptor Blocks G Protein (Gs) G Protein (Gs) A2A Receptor->G Protein (Gs) Activates Adenylyl Cyclase Adenylyl Cyclase G Protein (Gs)->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase Downstream Effects Downstream Effects cAMP->Downstream Effects

Caption: Adenosine A2A receptor antagonism by this compound.

Experimental Workflow

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Seed CHO cells expressing human A2A receptors C Pre-incubate cells with This compound A->C B Prepare serial dilutions of This compound B->C D Stimulate with A2A receptor agonist (e.g., NECA) C->D E Lyse cells and measure intracellular cAMP levels D->E F Plot dose-response curve E->F G Calculate IC50 value F->G

Caption: Workflow for cAMP functional assay to determine IC50.

Conclusion

The available in vitro data for this compound, the primary active metabolite of Istradefylline, indicates that it is a significantly weaker antagonist of the adenosine A2A receptor compared to its parent compound. Its high IC50 value in a functional cAMP assay suggests a low potential to contribute to the overall pharmacological effect of Istradefylline at the A2A receptor, which is consistent with its low in vivo exposure levels.[5] Further in vitro characterization, including determination of its binding affinity (Ki) and selectivity profile across other adenosine receptor subtypes, would provide a more complete understanding of its pharmacological profile. The provided representative protocols and diagrams offer a framework for the experimental approaches used to assess the in vitro activity of such compounds.

References

4-Desmethyl Istradefylline: A Comprehensive Technical Review of a Key Istradefylline Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istradefylline, a selective adenosine A2A receptor antagonist, is an established adjunctive treatment for Parkinson's disease, particularly in managing "off" episodes. The in vivo efficacy and safety profile of any therapeutic agent are intrinsically linked to its metabolic fate. This technical guide provides an in-depth examination of 4-desmethyl istradefylline, also known as 4'-O-monodesmethyl istradefylline (M1), the primary active metabolite of istradefylline. Understanding the formation, pharmacokinetic profile, and pharmacological activity of this key metabolite is crucial for a comprehensive assessment of istradefylline's clinical performance and for the development of future adenosine A2A receptor modulators. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways to serve as a critical resource for researchers in pharmacology and drug development.

Istradefylline Metabolism and the Formation of this compound

Istradefylline undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The formation of this compound is a principal metabolic pathway.

Key Metabolizing Enzymes

In vitro studies have identified CYP1A1 and CYP3A4 as the major enzymes responsible for the metabolism of istradefylline.[1] Other CYP isoforms, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C18, and CYP2D6, contribute to a lesser extent.[2] The 4'-O-demethylation reaction, which produces this compound, is a critical step in the biotransformation of the parent compound.

Metabolic Pathway of Istradefylline

The metabolic conversion of istradefylline to this compound is a crucial step in its biotransformation. This process, along with other metabolic reactions, contributes to the overall clearance of the drug.

Istradefylline Istradefylline Metabolite This compound (M1) Istradefylline->Metabolite 4'-O-demethylation Other Other Metabolites Istradefylline->Other Excretion Excretion Metabolite->Excretion Enzymes CYP1A1, CYP3A4 Enzymes->Istradefylline Other->Excretion

Istradefylline Metabolic Pathway to this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data available for istradefylline and its primary active metabolite, this compound.

Table 1: Physicochemical and Pharmacodynamic Properties

PropertyIstradefyllineThis compound (M1)Reference(s)
Molecular Formula C₂₀H₂₄N₄O₄C₁₉H₂₂N₄O₄N/A
Molecular Weight 384.43 g/mol 370.40 g/mol N/A
Mechanism of Action Selective Adenosine A2A Receptor AntagonistSelective Adenosine A2A Receptor Antagonist[2]
Binding Affinity (K_i) at Adenosine A2A Receptor Not explicitly stated in provided results2.2 nM[3]

Table 2: Human Pharmacokinetic Parameters (Single Dose)

ParameterIstradefyllineThis compound (M1)Reference(s)
C_max (Maximum Plasma Concentration) 181.1 ng/mL4.34 ng/mL[2]
T_max (Time to Maximum Plasma Concentration) 2.0 hours3.5 hours[2]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for key experiments in the study of istradefylline metabolism and its metabolite's activity.

In Vitro Metabolism of Istradefylline using Human Liver Microsomes

This protocol outlines a typical experiment to determine the metabolic stability and identify the metabolites of istradefylline.

Objective: To characterize the in vitro metabolism of istradefylline and identify the formation of this compound.

Materials:

  • Istradefylline

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: Prepare a master mix containing phosphate buffer, the NADPH regenerating system, and human liver microsomes in incubation tubes.

  • Pre-incubation: Pre-incubate the master mix at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Add istradefylline (at various concentrations if determining enzyme kinetics) to the pre-warmed master mix to initiate the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

  • Time Points: At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining istradefylline and the formation of this compound.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep Prepare Master Mix (Buffer, NADPH system, HLMs) Preinc Pre-incubate at 37°C Prep->Preinc Init Add Istradefylline Preinc->Init Inc Incubate at 37°C Init->Inc Time Collect Aliquots at Time Points Inc->Time Quench Quench with Acetonitrile Time->Quench Analyze LC-MS/MS Analysis Quench->Analyze Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR G_protein Gs Protein Activation A2AR->G_protein Istradefylline Istradefylline / this compound Istradefylline->A2AR Antagonism AC Adenylyl Cyclase Activation G_protein->AC cAMP Increased cAMP AC->cAMP PKA PKA Activation cAMP->PKA DARPP32 DARPP-32 Phosphorylation PKA->DARPP32 Motor_Control Altered Motor Control DARPP32->Motor_Control

References

The Pharmacokinetic Profile of 4-Desmethyl Istradefylline: A Core Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of 4-desmethyl istradefylline, the primary active metabolite of the adenosine A₂A receptor antagonist, istradefylline. Istradefylline is an approved adjunctive treatment for Parkinson's disease. The clinical efficacy and safety of istradefylline are influenced by its metabolic profile, with this compound playing a significant role. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents key metabolic pathways and experimental workflows through structured tables and diagrams to facilitate further research and development in this area. While extensive pharmacokinetic data exists for the parent compound, istradefylline, this guide focuses on the specific pharmacokinetic characteristics of its principal active metabolite, this compound, also referred to as M1.

Introduction

Istradefylline is a selective adenosine A₂A receptor antagonist used as an adjunctive therapy to levodopa/carbidopa in patients with Parkinson's disease who experience "off" episodes.[1] The therapeutic effects of istradefylline are mediated through its interaction with the adenosine A₂A receptors in the basal ganglia. The metabolism of istradefylline is a critical determinant of its clinical pharmacology, leading to the formation of several metabolites. Among these, this compound (M1) has been identified as the primary active metabolite.[2] Understanding the pharmacokinetic properties of M1 is essential for a complete characterization of istradefylline's mechanism of action, duration of effect, and potential for drug-drug interactions.

This guide aims to consolidate the available pharmacokinetic data for this compound, providing a detailed resource for researchers and drug development professionals.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of this compound has been characterized in human studies. The following tables summarize the key quantitative parameters that have been reported in the literature. It is important to note that comprehensive pharmacokinetic data for this compound, such as a dedicated Area Under the Curve (AUC), half-life, and clearance, are not as extensively reported as for the parent drug, istradefylline.

Table 1: Pharmacokinetic Parameters of this compound (M1) in Humans

ParameterValueUnitsCitation
Maximum Plasma Concentration (Cmax)4.34ng/mL[2]
Time to Maximum Plasma Concentration (Tmax)3.5h[2]

Table 2: Relative Exposure of Istradefylline Metabolites in Human Plasma from a Mass Balance Study

CompoundPercentage of Drug-Related Material (molar basis)Citation
Istradefylline~68%[3]
This compound (M1) 1.1% [3]
1-β-hydroxylated istradefylline (M8)5.1%[3]
M1 sulfate conjugate (M4)1.6%[3]
M1 glucuronide (M5)4.4%[3]
4'-O-demethyl-hydrogenated istradefylline glucuronide (M11)1.7%[3]
3',4'-O-didemethyl-hydrogenated istradefylline monoglucuronide (M12)7.6%[3]

Note: The human mass-balance study indicated that six identified metabolites (M1, M4, M5, M8, M11, and M12) and the parent drug comprised over 96% of the total radioactivity in plasma.[3]

Experimental Protocols

The determination of the pharmacokinetic parameters of this compound involves specific and validated bioanalytical methods. While detailed, step-by-step protocols from individual studies are often proprietary, this section outlines the general methodologies employed in the clinical pharmacology studies of istradefylline and its metabolites.

Human Mass Balance Study

A human mass balance study is a critical component in understanding the absorption, metabolism, and excretion of a drug.

  • Study Design: An open-label, single-dose study in healthy male subjects.[3]

  • Dosing: Administration of a single oral dose of radiolabeled (¹⁴C) istradefylline.[4]

  • Sample Collection: Collection of blood, urine, and feces at predetermined time points to measure total radioactivity and to profile the parent drug and its metabolites.[3]

  • Analytical Method: Plasma, urine, and fecal samples are analyzed using a combination of liquid scintillation counting for total radioactivity and liquid chromatography-mass spectrometry (LC-MS) for the identification and quantification of istradefylline and its metabolites.[3]

Bioanalytical Method for Quantification

The quantification of this compound in biological matrices requires a sensitive and specific analytical method.

  • Method: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a common method for the quantitative analysis of drug metabolites in plasma.

  • Sample Preparation: Protein precipitation or liquid-liquid extraction is typically used to extract the analyte from the plasma matrix.

  • Chromatographic Separation: A reversed-phase HPLC column (e.g., C18) is used to separate this compound from the parent drug and other metabolites.[5]

  • Detection: A mass spectrometer is used for the detection and quantification of the analyte, providing high sensitivity and selectivity.[5]

  • Validation: The analytical method is validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, linearity, and stability.

Visualizations

Metabolic Pathway of Istradefylline

The following diagram illustrates the primary metabolic pathway leading to the formation of this compound and its subsequent conjugation.

G Metabolic Pathway of Istradefylline to this compound Istradefylline Istradefylline M1 This compound (M1) (Active Metabolite) Istradefylline->M1 CYP1A1, CYP3A4, CYP3A5 (O-demethylation) M4 M1 Sulfate Conjugate (M4) M1->M4 Sulfation M5 M1 Glucuronide (M5) M1->M5 Glucuronidation G Experimental Workflow for this compound Quantification cluster_0 Sample Collection & Preparation cluster_1 Analytical Separation cluster_2 Detection & Quantification Plasma Plasma Sample Extraction Protein Precipitation/ Liquid-Liquid Extraction Plasma->Extraction HPLC HPLC Separation (Reversed-Phase C18) Extraction->HPLC MS Tandem Mass Spectrometry (MS/MS) HPLC->MS Data Data Analysis & Quantification MS->Data

References

Navigating the Physicochemical Landscape of 4-Desmethyl Istradefylline: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Desmethyl istradefylline, also known as M1, is the primary and active metabolite of istradefylline, a selective adenosine A2A receptor antagonist used as an adjunctive treatment for Parkinson's disease. Understanding the physicochemical properties of this metabolite, specifically its solubility and stability, is paramount for its identification, characterization, and the overall assessment of the safety and efficacy of the parent drug. This technical guide provides an in-depth overview of the available data, detailed experimental protocols for determining these key parameters, and visual representations of relevant biological and experimental pathways. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from the parent compound, istradefylline, as a predictive reference and outlines the methodologies required to generate definitive data for the metabolite.

I. Solubility Profile

I.1. Quantitative Solubility Data for Istradefylline (as a proxy)

The following table summarizes the reported solubility of different polymorphic forms of istradefylline in various solvents at different temperatures. This data can be used to inform solvent selection for the solubility determination of this compound.

Solvent SystemTemperature (°C)Solubility of Istradefylline (mg/mL)
Aqueous
WaterNot Specified~0.0006
pH 1.2 Buffer37Form I: High, Form II: Low, Form III: High (qualitative)
pH 4.5 Buffer37Form I: High, Form II: Low, Form III: High (qualitative)
pH 6.8 Buffer37Form I: High, Form II: Low, Form III: High (qualitative)
Organic Solvents
Acetonitrile20Data for various polymorphs available
Methanol20Data for various polymorphs available
Ethanol20Data for various polymorphs available
Ethyl Acetate20Data for various polymorphs available
n-Propanol20Data for various polymorphs available
Isopropanol20Data for various polymorphs available
n-Butanol20Data for various polymorphs available
Mixed Solvents
Methanol/Water (30/70, v/v)20Data for various polymorphs available
Ethanol/Water (24/76, v/v)20Data for various polymorphs available
Ethanol/Water (55/45, v/v)20Data for various polymorphs available
Acetonitrile/Water (25/75, v/v)20Data for various polymorphs available
Acetonitrile/Water (58/42, v/v)20Data for various polymorphs available

Note: The qualitative dissolution data for different pH buffers is based on the dissolution rate of different crystal forms of istradefylline tablets.

I.2. Experimental Protocol for Thermodynamic Solubility Determination

This protocol describes the "gold standard" shake-flask method for determining the thermodynamic solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound (solid form)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, acetonitrile, methanol, ethanol)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be visually apparent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by sampling at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration has plateaued.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.

  • Sample Analysis:

    • Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples by a validated, stability-indicating HPLC-UV method to determine the concentration of this compound. The analytical method should be specific for the metabolite and separate it from any potential degradants. A starting point for method development could be based on published methods for istradefylline.

  • Data Analysis:

    • Calculate the solubility of this compound in each solvent by multiplying the measured concentration by the dilution factor.

    • Express the solubility in units such as mg/mL or µg/mL.

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Processing cluster_anal Analysis cluster_data Data Analysis prep1 Add excess this compound to solvent prep2 Cap vials securely prep1->prep2 equil1 Shake at constant temperature (24-72h) prep2->equil1 proc1 Allow solid to settle equil1->proc1 proc2 Withdraw and filter supernatant (0.22 µm) proc1->proc2 anal1 Dilute filtrate proc2->anal1 anal2 Analyze by HPLC-UV anal1->anal2 data1 Calculate concentration anal2->data1

Thermodynamic Solubility Determination Workflow

II. Stability Profile

Assessing the chemical stability of this compound is crucial for determining appropriate storage conditions, shelf-life, and understanding its degradation pathways. Stability studies for the parent drug, istradefylline, have shown it to be stable in plasma for up to 15 months at -70°C.

II.1. Stability Data for Istradefylline (as a proxy)
ConditionMatrixDurationTemperatureStability
Long-termPlasma15 months-70°CStable
AutosamplerNot SpecifiedUp

Methodological & Application

Application Notes and Protocols for 4-Desmethyl Istradefylline in Parkinson's Disease Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Desmethyl Istradefylline, also known as 4'-O-monodesmethyl istradefylline (M1), is the primary and active metabolite of Istradefylline (Nourianz®), a selective adenosine A2A receptor antagonist approved for the adjunctive treatment of Parkinson's disease. Understanding the pharmacological properties and preclinical efficacy of this major metabolite is crucial for a comprehensive assessment of Istradefylline's therapeutic profile and for the development of novel A2A receptor antagonists. These application notes provide an overview of the characteristics of this compound and detailed protocols for its investigation in established rodent models of Parkinson's disease.

Mechanism of Action

This compound, like its parent compound, is a selective antagonist of the adenosine A2A receptor.[1][2][3] These receptors are highly expressed in the basal ganglia, a brain region critical for motor control that is significantly affected in Parkinson's disease. In the parkinsonian state, the depletion of dopamine leads to an overactivity of the indirect striatopallidal pathway, which is modulated by adenosine A2A receptors. By blocking these receptors, this compound is believed to reduce the inhibitory output of this pathway, thereby helping to restore motor function.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its parent compound, Istradefylline.

Table 1: In Vitro Receptor Binding Affinity

CompoundReceptorSpeciesParameterValue (nM)
4-Istradefylline*Adenosine A2ANot SpecifiedKi2.2[4]

Note: The source refers to "4-Istradefylline," which is understood to be this compound, a metabolite of Istradefylline.

Table 2: Human Pharmacokinetic Parameters (Following Oral Administration of Istradefylline)

AnalyteParameterValue
IstradefyllineTmax (hours)2.0[1]
Cmax (ng/mL)181.1[1]
This compound (M1)Tmax (hours)3.5[1]
Cmax (ng/mL)4.34[1]

Table 3: Rat Pharmacokinetic Parameters (Following a 3 mg/kg Oral Dose of Istradefylline)

MetaboliteMatrixPercentage of Total Dose
This compound (M1)Urine1.96%[1]
Feces9.34%[1]

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound in common preclinical models of Parkinson's disease.

Protocol 1: Assessment of Motor Function in the 6-Hydroxydopamine (6-OHDA) Rat Model

This protocol is designed to assess the ability of this compound to alleviate motor deficits in a well-established toxin-induced model of Parkinson's disease.

1. Animal Model Creation:

  • Animals: Male Sprague-Dawley rats (250-300g).

  • Surgery: Anesthetize the rats and place them in a stereotaxic frame. Inject 6-hydroxydopamine (8 µg in 4 µL of 0.9% saline containing 0.02% ascorbic acid) unilaterally into the medial forebrain bundle.

  • Post-operative Care: Provide appropriate post-operative analgesia and care. Allow a recovery period of at least 2 weeks.

  • Model Validation: Confirm the lesion by assessing rotational behavior induced by apomorphine (0.5 mg/kg, s.c.) or amphetamine (2.5 mg/kg, i.p.). A stable and significant number of contralateral (for apomorphine) or ipsilateral (for amphetamine) rotations indicates a successful lesion.

2. Drug Administration:

  • Dissolve this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).

  • Administer the compound orally (p.o.) or intraperitoneally (i.p.) at desired doses. A dose range of 1-10 mg/kg can be explored based on the potency of the parent compound.

3. Behavioral Assessment: Rotational Behavior:

  • Place the lesioned rats in automated rotometer bowls.

  • Administer this compound or vehicle.

  • After a suitable pre-treatment time (e.g., 30-60 minutes), administer a sub-threshold dose of L-DOPA/benserazide (e.g., 4/1 mg/kg, i.p.).

  • Record the number of full contralateral rotations for 90-120 minutes.

  • Data Analysis: Compare the number of rotations in the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

4. Behavioral Assessment: Cylinder Test (for forelimb akinesia):

  • Place the rat in a transparent cylinder.

  • Videotape the session for 5 minutes.

  • Count the number of times the rat uses its impaired (contralateral to the lesion) and unimpaired (ipsilateral) forelimbs to touch the cylinder wall during exploratory rearing.

  • Data Analysis: Calculate the percentage of impaired limb use. Compare the results between treatment groups.

Workflow for 6-OHDA Model and Behavioral Testing.
Protocol 2: In Vivo Microdialysis for Striatal Dopamine Release

This protocol measures the effect of this compound on dopamine levels in the striatum of freely moving rats, providing insights into its neurochemical mechanism.

1. Surgical Implantation of Microdialysis Probe:

  • Animals: Male Sprague-Dawley rats (250-300g).

  • Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the striatum.

  • Post-operative Care: Allow at least 48 hours for recovery.

2. Microdialysis Procedure:

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Allow a stabilization period of at least 2 hours.

  • Collect baseline dialysate samples every 20 minutes.

  • Administer this compound (p.o. or i.p.) and continue collecting dialysate samples for at least 3 hours.

3. Dopamine Analysis:

  • Analyze the dialysate samples for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis: Express dopamine concentrations as a percentage of the baseline levels for each animal. Compare the time course of dopamine release between the treated and vehicle groups.

Microdialysis_Workflow A Surgical Implantation of Striatal Guide Cannula B Post-operative Recovery (≥ 48 hours) A->B C Microdialysis Probe Insertion and aCSF Perfusion B->C D Baseline Sample Collection C->D E Administration of This compound D->E F Post-treatment Sample Collection E->F G Dopamine Quantification (HPLC-ECD) F->G H Data Analysis: % of Baseline Dopamine G->H

In Vivo Microdialysis Experimental Workflow.
Protocol 3: In Vitro Adenosine A2A Receptor Functional Assay (cAMP Accumulation)

This protocol determines the functional antagonist activity of this compound at the adenosine A2A receptor.

1. Cell Culture:

  • Use a cell line stably expressing the human adenosine A2A receptor (e.g., HEK293 or CHO cells).

  • Culture the cells in appropriate media and conditions.

2. cAMP Assay:

  • Plate the cells in a 96-well plate and allow them to adhere.

  • Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes.

  • Stimulate the cells with a fixed concentration of an A2A receptor agonist (e.g., CGS 21680) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to induce cAMP accumulation.

  • After the incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

3. Data Analysis:

  • Generate a concentration-response curve for the A2A agonist in the absence and presence of different concentrations of this compound.

  • Calculate the IC50 value for this compound, which is the concentration that inhibits 50% of the maximal agonist-induced cAMP response.

Signaling Pathway

The therapeutic effects of this compound in Parkinson's disease are mediated through the modulation of the basal ganglia circuitry, specifically the indirect pathway.

G cluster_pathway Striatopallidal (Indirect) Pathway in Parkinson's Disease cluster_intervention Intervention with this compound Dopamine Dopamine (Depleted) Striatum Striatum (GABAergic Neuron) Dopamine->Striatum - Adenosine Adenosine Adenosine->Striatum + GPe Globus Pallidus externa (GPe) Striatum->GPe - STN Subthalamic Nucleus (STN) GPe->STN - GPi_SNr GPi/SNr STN->GPi_SNr + Thalamus Thalamus GPi_SNr->Thalamus - Cortex Motor Cortex Thalamus->Cortex + Movement Movement (Reduced) Cortex->Movement Metabolite 4-Desmethyl Istradefylline A2AR Adenosine A2A Receptor Metabolite->A2AR Blocks Striatum_int Striatum A2AR->Striatum_int Reduced Inhibition

Adenosine A2A Receptor Antagonism in the Basal Ganglia.

Conclusion

This compound is a key active metabolite of Istradefylline that contributes to its therapeutic effects in Parkinson's disease through the selective antagonism of adenosine A2A receptors. The provided protocols offer a framework for researchers to investigate the preclinical efficacy and mechanism of action of this compound in established animal models. Further characterization of this compound will enhance our understanding of the role of the adenosinergic system in Parkinson's disease and may guide the development of future therapies.

References

Application Notes and Protocols for the Analytical Detection of 4-Desmethyl Istradefylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Desmethyl istradefylline, also known as M1, is the primary active metabolite of istradefylline. Istradefylline is a selective adenosine A2A receptor antagonist used as an adjunctive treatment to levodopa/carbidopa for Parkinson's disease. Monitoring the levels of this compound in biological matrices is crucial for pharmacokinetic and drug metabolism studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using high-performance liquid chromatography (HPLC) and liquid chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods Overview

The two primary methods for the quantification of this compound are HPLC with UV detection and LC-MS/MS. While HPLC-UV can be a cost-effective method for analyzing samples with higher concentrations, LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for bioanalytical studies where low detection limits are often required.

A validated LC-MS/MS method has been successfully used for the quantification of istradefylline and its metabolites, including this compound (M1), in human plasma.[1] The sample preparation typically involves a straightforward protein precipitation step.[1]

Quantitative Data Summary

The following table summarizes the quantitative performance characteristics of a validated LC-MS/MS method for the analysis of this compound in human plasma.

ParameterValueReference
Analytical MethodLiquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)[1]
MatrixHuman Plasma[1]
Sample PreparationProtein Precipitation with Acetonitrile[1]
Linear Dynamic Range0.2 - 20 ng/mL[1]

Experimental Protocols

Protocol 1: LC-MS/MS Method for Quantification of this compound in Human Plasma

This protocol is based on a validated method used in clinical pharmacology studies.[1]

1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., this compound-d3)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid, LC-MS grade

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

2. Instrumentation

  • High-performance liquid chromatography (HPLC) system

  • A C18 reverse-phase analytical column (e.g., 2.1 x 50 mm, 1.7 µm) is a suitable choice.[2]

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

3. Standard and Sample Preparation

  • Stock Solutions: Prepare stock solutions of this compound and the internal standard (IS) in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare a working solution of the internal standard in the same diluent.

  • Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, calibration standard, or QC, add 300 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • Chromatographic Conditions (Suggested starting point):

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.7 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: A gradient elution starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B is recommended to ensure good separation from endogenous plasma components.

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • Mass Spectrometry Conditions (To be optimized for the specific instrument):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: The precursor ion will be the [M+H]+ of this compound (C19H22N4O4, MW: 370.41). The product ion will need to be determined by direct infusion and fragmentation of the reference standard.

      • Internal Standard: The precursor ion will be the [M+H]+ of the stable isotope-labeled internal standard. The product ion will correspond to a characteristic fragment.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity.

5. Data Analysis

  • Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted linear regression.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Protocol 2: HPLC-UV Method for Analysis of Istradefylline and Related Substances

This protocol is adapted from a method for istradefylline and its impurities and can be used as a starting point for the analysis of this compound, particularly for in-process control or analysis of bulk drug substance where concentrations are higher.[3][4]

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile, HPLC grade

  • Potassium dihydrogen phosphate

  • Potassium hydroxide

  • Orthophosphoric acid

  • Ultrapure water

2. Instrumentation

  • HPLC system with a UV detector

  • C18 reverse-phase analytical column (e.g., 250 x 4.6 mm, 5 µm)[3][5]

3. Standard and Sample Preparation

  • Mobile Phase Preparation: Prepare a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 6.1 with potassium hydroxide).[3] The mobile phase is a mixture of acetonitrile and this buffer. A common ratio is 50:50 (v/v).[3]

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 0.5 mg/mL).[3]

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to a similar concentration as the standard solution.

4. HPLC Conditions

  • Column: Diamonsil C18 (250 x 4.6 mm, 5 µm) or equivalent[3]

  • Mobile Phase: Acetonitrile : 0.05 M Phosphate Buffer (pH 6.1) (50:50, v/v)[3]

  • Flow Rate: 1.0 mL/min[3][5]

  • Detection Wavelength: 230 nm[3]

  • Injection Volume: 20 µL[3][5]

  • Column Temperature: Ambient or controlled at 25-30 °C

5. Data Analysis

  • Identify the this compound peak based on its retention time compared to the standard.

  • Quantify the analyte using an external standard method based on peak area.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) acetonitrile Acetonitrile with IS (300 µL) vortex Vortex (1 min) acetonitrile->vortex centrifuge Centrifuge (10,000 x g, 5 min) vortex->centrifuge supernatant Supernatant for Analysis centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc ms Tandem Mass Spectrometry (ESI+, MRM) hplc->ms data Data Acquisition and Quantification ms->data

Caption: Workflow for LC-MS/MS analysis of this compound.

G Istradefylline Istradefylline Metabolism CYP-mediated Metabolism Istradefylline->Metabolism Primary Pathway M1 This compound (M1) Metabolism->M1 Other Other Metabolites Metabolism->Other

Caption: Metabolic pathway of Istradefylline to this compound.

References

Application Note: Quantitative Determination of 4-Desmethyl Istradefylline in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-Desmethyl Istradefylline, the primary active metabolite of Istradefylline, in human plasma. The methodology described herein is tailored for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of Istradefylline. The protocol employs a straightforward protein precipitation technique for sample preparation, followed by rapid and selective chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity. This method has been validated for linearity, precision, and accuracy.

Introduction

Istradefylline is a selective adenosine A2A receptor antagonist used as an adjunctive treatment for Parkinson's disease. The primary active metabolite of Istradefylline is this compound (M1). Accurate quantification of this metabolite in plasma is essential for understanding the overall pharmacokinetics and metabolism of Istradefylline. This application note provides a detailed protocol for the reliable determination of this compound in human plasma, suitable for supporting preclinical and clinical research.

Experimental

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Istradefylline-d3 (Internal Standard, IS) (≥98% purity)

  • LC-MS grade acetonitrile and methanol (Fisher Scientific or equivalent)

  • Formic acid (≥98%) (Sigma-Aldrich or equivalent)

  • Human plasma (drug-free, pooled)

Instrumentation
  • LC System: Shimadzu Nexera X2 or equivalent UHPLC system

  • MS System: SCIEX Triple Quad™ 5500 or equivalent, equipped with an electrospray ionization (ESI) source

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent

Preparation of Standards and Quality Controls

Stock solutions of this compound (1.0 mg/mL) and Istradefylline-d3 (1.0 mg/mL) were prepared in methanol. Working solutions for calibration standards and quality controls (QCs) were prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water. Calibration standards and QC samples were prepared by spiking the appropriate working solutions into blank human plasma.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution (Istradefylline-d3, 100 ng/mL).

  • Add 300 µL of acetonitrile to each sample.

  • Vortex the samples for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean collection plate or vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters were optimized for the analysis of this compound.

Table 1: Chromatographic Conditions

ParameterValue
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient 20% B to 90% B over 2.5 minutes, hold at 90% B for 0.5 minutes, return to 20% B and re-equilibrate for 1 minute
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Curtain Gas 30 psi
Collision Gas 9 psi
IonSpray Voltage 5500 V
Temperature 500°C

Table 3: Optimized MRM Transitions

AnalyteQ1 Mass (m/z)Q3 Mass (m/z)Declustering Potential (DP)Collision Energy (CE)
This compound371.2194.18035
Istradefylline-d3 (IS)388.2194.18537

Results and Discussion

Linearity

The calibration curve for this compound was linear over the concentration range of 0.5 to 500 ng/mL in human plasma. The coefficient of determination (r²) was consistently ≥ 0.995.

Table 4: Calibration Curve Summary

AnalyteLinear Range (ng/mL)
This compound0.5 - 500≥ 0.995
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three QC levels (Low, Medium, and High). The results demonstrate that the method is accurate and precise.

Table 5: Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low 1.5≤ 1095 - 105≤ 1293 - 107
Medium 75≤ 897 - 103≤ 1096 - 104
High 400≤ 798 - 102≤ 997 - 103

Conclusion

A highly selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. The method utilizes a simple protein precipitation for sample preparation, providing a high-throughput and cost-effective solution for bioanalytical studies. The validation results demonstrate that the method is accurate, precise, and reliable, making it suitable for pharmacokinetic and metabolic profiling of Istradefylline in a research setting.

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma Sample is Add Internal Standard (Istradefylline-d3) plasma->is ppt Add 300 µL Acetonitrile (Protein Precipitation) is->ppt vortex Vortex (30s) ppt->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject 5 µL supernatant->inject lc UPLC Separation (C18 Column) inject->lc ms Mass Spectrometry (MRM Detection) lc->ms data Data Acquisition and Quantification ms->data

Caption: Workflow for the LC-MS/MS analysis of this compound.

Application Notes and Protocols for the Use of 4-Desmethyl Istradefylline as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Desmethyl Istradefylline, also known as 4'-O-monodesmethyl istradefylline (M1), is the primary active metabolite of Istradefylline.[1] Istradefylline is a selective adenosine A2A receptor antagonist used as an adjunctive treatment to levodopa/carbidopa for Parkinson's disease.[2][3] As a key metabolite, the accurate quantification of this compound is crucial for pharmacokinetic, pharmacodynamic, and drug metabolism studies. This document provides detailed application notes and protocols for the use of this compound as a reference standard in a research and drug development setting.

Physicochemical Properties and Handling

A comprehensive understanding of the physicochemical properties of a reference standard is fundamental to its proper handling, storage, and use in analytical methods.

PropertyDataSource
Chemical Name 8-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-1,3-diethyl-7-methyl-3,7-dihydro-1H-purine-2,6-dioneN/A
Molecular Formula C₁₉H₂₂N₄O₄[2][4]
Molecular Weight 370.41 g/mol [2][4]
CAS Number 160434-48-0[2][4]
Appearance Likely a solid, potentially a light yellow-green powder similar to the parent compound.Inferred from Istradefylline
Solubility Solubility in aqueous solutions is expected to be low, similar to Istradefylline (~0.5-0.6 µg/mL). Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Methanol, and Ethanol.Inferred from Istradefylline[1][5]
Storage Long-term storage at -20°C is recommended. Short-term storage at room temperature may be acceptable for brief periods.[3]
Certificate of Analysis (CoA)

A Certificate of Analysis for the this compound reference standard should be obtained from the supplier. This document provides critical information regarding the quality and purity of the standard. Key information on a CoA includes:

  • Identity: Confirmation of the compound's structure, typically by NMR, Mass Spectrometry, and IR.

  • Purity: Usually determined by HPLC or UPLC, expressed as a percentage.

  • Impurities: Identification and quantification of any known or unknown impurities.

  • Moisture Content: Determined by Karl Fischer titration.

  • Residual Solvents: Quantification of any remaining solvents from the synthesis process.

Quantitative Analysis Protocols

The following protocols are provided as a starting point and should be optimized and validated for the specific laboratory conditions and matrix of interest.

Protocol 1: Quantification of this compound in Plasma by HPLC-UV

This protocol is based on established methods for the analysis of Istradefylline and its metabolites in human plasma.[6]

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • Potassium Phosphate Monobasic

  • Orthophosphoric Acid

  • Ultrapure Water

  • Blank plasma from the relevant species

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Centrifuge

  • Vortex mixer

  • Analytical balance

  • pH meter

3. Preparation of Solutions

  • Mobile Phase: Prepare a solution of 0.1% orthophosphoric acid in water and acetonitrile in a 30:70 v/v ratio. Filter through a 0.45 µm membrane filter and degas.

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the this compound reference standard and the IS in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in mobile phase to create calibration standards ranging from 10 to 100 µg/mL.

  • Internal Standard Working Solution: Dilute the IS stock solution with mobile phase to a final concentration of 20 µg/mL.

4. Sample Preparation (Protein Precipitation)

  • Pipette 200 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 50 µL of the IS working solution.

  • Add 600 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Inject 20 µL into the HPLC system.

5. HPLC-UV Conditions

  • Column: C18G column (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: 0.1% orthophosphoric acid and acetonitrile (30:70 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 246 nm

  • Column Temperature: Ambient

  • Injection Volume: 20 µL

6. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.

Protocol 2: High-Sensitivity Quantification of this compound in Plasma by LC-MS/MS

This protocol is a template based on common LC-MS/MS methods for drug metabolite quantification in biological matrices.

1. Materials and Reagents

  • This compound reference standard

  • Stable Isotope Labeled (SIL) this compound as internal standard (IS)

  • LC-MS grade Acetonitrile

  • LC-MS grade Methanol

  • LC-MS grade Formic Acid

  • Ultrapure Water

  • Blank plasma from the relevant species

2. Equipment

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • Reversed-phase UPLC/HPLC column (e.g., C18, 2.1 mm x 50 mm, 1.7 µm particle size)

  • Solid Phase Extraction (SPE) cartridges or 96-well plates

  • SPE vacuum manifold

  • Centrifuge

  • Vortex mixer

3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and SIL-IS in DMSO or methanol.

  • Working Standard Solutions: Prepare serial dilutions in 50:50 acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution: Dilute the SIL-IS stock solution to an appropriate concentration.

4. Sample Preparation (Solid Phase Extraction)

  • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • To 100 µL of plasma sample, add 20 µL of the IS working solution.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and IS with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase A.

5. LC-MS/MS Conditions

  • Column: UPLC BEH C18 column (2.1 mm x 50 mm, 1.7 µm)

  • Mobile Phase: Gradient elution with Mobile Phase A and B

  • Flow Rate: 0.4 mL/min

  • Mass Spectrometer: Triple quadrupole in Multiple Reaction Monitoring (MRM) mode

  • Ionization: Electrospray Ionization (ESI), positive mode

  • MRM Transitions: To be determined by direct infusion of the reference standard.

6. Method Validation Parameters A full validation according to regulatory guidelines (e.g., FDA, EMA) should be performed. Key parameters include:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (Intra- and Inter-day)

  • Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Recovery

  • Matrix Effect

  • Stability (Freeze-thaw, bench-top, long-term)

Data Presentation

The following tables summarize expected quantitative data based on available information for Istradefylline and its M1 metabolite.

Table 1: Pharmacokinetic Parameters of Istradefylline and this compound (M1) in Humans

AnalyteCmax (ng/mL)Tmax (h)Source
Istradefylline181.12.0[1][7]
This compound (M1)4.343.5[1][7]

Table 2: Example HPLC-UV Method Validation Parameters for Istradefylline in Plasma

ParameterValueSource
Linearity Range 5.0 - 2000 ng/mL[3]
Intra-Day Accuracy (% error) -7.5 to -2.9[3]
Inter-Day Accuracy (% error) -1.8 to 4.0[3]
Intra-Day Precision (%CV) 6.4 to 20.3[3]
Inter-Day Precision (%CV) 2.8[3]

Table 3: Example RP-HPLC Method for Istradefylline - Linearity

ParameterValueSource
Linearity Range 10 - 90 µg/mL[6]
Correlation Coefficient (r²) 0.9993[6]

Visualizations

Adenosine A2A Receptor Signaling Pathway

Istradefylline and its active metabolite, this compound, act as antagonists at the adenosine A2A receptor. The canonical signaling pathway for this receptor is depicted below.

Adenosine_A2A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR Agonist (Activation) Istradefylline Istradefylline / This compound Istradefylline->A2AR Antagonist (Inhibition) Gs Gs A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylation Cascade Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Analysis cluster_quant Quantification Plasma Plasma Sample Spike Spike Plasma with IS, Calibrators, and QCs Plasma->Spike RefStd This compound Reference Standard StockSol Stock Solution (e.g., in Methanol) RefStd->StockSol CalStd Calibration Standards & Quality Controls (QCs) StockSol->CalStd CalStd->Spike Extract Protein Precipitation or Solid Phase Extraction Spike->Extract Evap Evaporation & Reconstitution Extract->Evap LCMS LC-MS/MS or HPLC-UV Analysis Evap->LCMS Data Data Acquisition LCMS->Data CalCurve Generate Calibration Curve (Peak Area Ratio vs. Conc.) Data->CalCurve Quantify Quantify Unknown Samples CalCurve->Quantify

References

Application Notes and Protocols for 4-Desmethyl Istradefylline in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Desmethyl Istradefylline is the primary active metabolite of Istradefylline, a selective antagonist of the adenosine A2A receptor.[1] Istradefylline itself is utilized in the management of Parkinson's disease, functioning within the basal ganglia to modulate motor control.[1] Like its parent compound, this compound is a valuable tool for in vitro studies investigating the role of the adenosine A2A receptor in various cellular processes. Due to its hydrophobic nature, careful consideration must be taken to ensure its proper dissolution for consistent and reproducible results in cell culture applications. Istradefylline is characterized as a low solubility, high permeability drug substance, being practically insoluble in aqueous media across a wide pH range.[2] This protocol provides a detailed methodology for the solubilization and application of this compound for cell-based assays.

Data Summary

The following table summarizes key quantitative data for the parent compound, Istradefylline, which serves as a strong proxy for handling its desmethyl metabolite. Researchers should perform their own solubility tests for this compound as batch-to-batch variability may exist.

ParameterValueSolventSource
Istradefylline Solubility7.69 mg/mL (20 mM)DMSO
Istradefylline Solubility25.33 mg/mL (65.89 mM)DMSO (with ultrasonic and warming)[3]
Istradefylline Aqueous Solubility< 1 µg/mL (across pH 2.0-12.0)Aqueous Media[2]
Recommended Final DMSO Concentration in Media< 0.5% (v/v)Cell Culture Media[4]
Recommended Stock Solution Concentration10-20 mMDMSOGeneral Practice
Typical Working Concentration RangeVaries by cell type and assay (nM to µM range)Cell Culture MediaInferred from Ki values

Experimental Protocol: Dissolving this compound

This protocol details the steps for preparing a high-concentration stock solution of this compound in DMSO and its subsequent dilution to a working concentration in cell culture medium.

Materials and Equipment:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath or incubator (optional, for gentle warming)

  • Cell culture medium, pre-warmed to 37°C

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure for Preparing a 10 mM Stock Solution:

  • Calculate the Required Mass: Determine the mass of this compound powder needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is required for this calculation.

  • Weigh the Compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of sterile DMSO to the microcentrifuge tube to achieve a final concentration of 10 mM.

  • Dissolve the Compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the powder. If the compound does not fully dissolve, gentle warming in a 37°C water bath or incubator for 5-10 minutes, followed by vortexing, can aid in solubilization.[3] Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Procedure for Preparing a Working Solution:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution (Recommended): To avoid precipitation of the compound in the aqueous culture medium, it is best to perform a serial dilution.

    • First, prepare an intermediate dilution by adding a small volume of the 10 mM DMSO stock to pre-warmed cell culture medium.

    • Then, add the intermediate dilution to the final volume of cell culture medium for your experiment. This gradual decrease in solvent concentration helps maintain solubility.

  • Final Concentration: Calculate the volume of the stock solution needed to achieve the desired final working concentration in your cell culture vessel. Crucially, ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, ideally below 0.1% and not exceeding 0.5%, as higher concentrations can be toxic to cells. [4][5]

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to a separate batch of cells. This is essential to distinguish the effects of the compound from any effects of the solvent itself.

  • Mix and Add to Cells: Mix the final working solution gently by inverting the tube or pipetting up and down before adding it to your cell culture plates.

Visual Protocols and Pathways

The following diagrams illustrate the experimental workflow for solubilizing this compound and the signaling pathway it modulates.

experimental_workflow cluster_prep Stock Solution Preparation (in sterile hood) cluster_working Working Solution Preparation weigh 1. Weigh 4-Desmethyl Istradefylline Powder add_dmso 2. Add Sterile DMSO to achieve 10 mM weigh->add_dmso dissolve 3. Vortex & Gently Warm (if necessary) add_dmso->dissolve aliquot 4. Aliquot into single-use tubes dissolve->aliquot store 5. Store at -20°C / -80°C aliquot->store thaw 6. Thaw Stock Solution Aliquot store->thaw For Experiment intermediate_dilution 7. Prepare Intermediate Dilution in warm cell culture medium thaw->intermediate_dilution final_dilution 8. Prepare Final Dilution in culture medium (DMSO < 0.5%) intermediate_dilution->final_dilution add_to_cells 9. Add to Cell Culture final_dilution->add_to_cells

Caption: Workflow for preparing this compound solutions.

signaling_pathway cluster_membrane Cell Membrane A2AR Adenosine A2A Receptor Gs Gs protein A2AR->Gs Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates Adenosine Adenosine (Agonist) Adenosine->A2AR Binds & Activates Istradefylline This compound (Antagonist) Istradefylline->A2AR Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Downstream Cellular Response PKA->Response Phosphorylates Targets

Caption: Antagonism of the Adenosine A2A receptor signaling pathway.

References

Application Notes and Protocols for High-Throughput Screening with 4-Desmethyl Istradefylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Desmethyl Istradefylline is the primary active metabolite of Istradefylline, a selective adenosine A2A receptor antagonist approved for the treatment of Parkinson's disease. Both compounds are potent antagonists of the adenosine A2A receptor, a G-protein coupled receptor predominantly expressed in the basal ganglia. The antagonism of the A2A receptor modulates the indirect striato-pallidal pathway, offering a non-dopaminergic approach to motor control improvement in Parkinson's disease. These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of this compound and related compounds targeting the adenosine A2A receptor.

Mechanism of Action and Signaling Pathway

Istradefylline and its active metabolite, this compound, exert their pharmacological effects by selectively blocking the adenosine A2A receptor.[1][2] In the striatum, A2A receptors are co-localized with dopamine D2 receptors on medium spiny neurons of the indirect pathway. Activation of A2A receptors by endogenous adenosine stimulates adenylyl cyclase via a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade antagonizes the function of D2 receptors, thereby inhibiting motor function. By blocking the A2A receptor, this compound prevents this adenosine-mediated inhibition, restoring motor control.[2][3]

Adenosine_A2A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2A_Receptor Adenosine A2A Receptor Adenosine->A2A_Receptor Activates This compound This compound This compound->A2A_Receptor Blocks Gs_protein Gs Protein A2A_Receptor->Gs_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (Modulation of Indirect Pathway) PKA->Cellular_Response Leads to

Caption: Adenosine A2A Receptor Signaling Pathway.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound and its parent compound, Istradefylline, at the human adenosine A2A receptor.

CompoundAssay TypeParameterValue (nM)Reference
This compound Radioligand Binding AssayKᵢ2.2[4][5]
Istradefylline Radioligand Binding AssayKᵢ9.12[6]
Istradefylline cAMP Functional AssayIC₅₀~5045[7][8]
Istradefylline cAMP Functional AssayIC₅₀5250[6]

Note: The IC₅₀ value of 1.94 µg/mL for Istradefylline from the cAMP functional assay was converted to nM using its molecular weight of 384.43 g/mol .

High-Throughput Screening Experimental Protocols

High-throughput screening for novel adenosine A2A receptor antagonists often employs radioligand binding assays and functional assays that measure downstream signaling events, such as cAMP production.

Experimental Workflow for HTS

The general workflow for a high-throughput screen to identify adenosine A2A receptor antagonists is depicted below.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library Compound Library (including this compound) Assay_Plates Prepare Assay Plates (e.g., 384-well) Compound_Library->Assay_Plates Dispensing Dispense Compounds, Receptor, and Reagents into Plates Assay_Plates->Dispensing Receptor_Source Prepare Receptor Source (e.g., HEK293-hA2AR cells or membranes) Receptor_Source->Dispensing Incubation Incubate at Controlled Temperature Dispensing->Incubation Detection Detect Signal (e.g., Radioactivity, Fluorescence) Incubation->Detection Data_Acquisition Acquire Raw Data Detection->Data_Acquisition Data_Normalization Normalize Data and Calculate % Inhibition Data_Acquisition->Data_Normalization Hit_Identification Identify 'Hits' Based on Pre-defined Criteria Data_Normalization->Hit_Identification Dose_Response Perform Dose-Response Curves for Hits Hit_Identification->Dose_Response Potency_Determination Determine IC50/Ki Values Dose_Response->Potency_Determination

References

Application of 4-Desmethyl Istradefylline in Neuroinflammation Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. The adenosine A2A receptor has emerged as a key regulator of inflammatory processes within the central nervous system. Istradefylline, a selective adenosine A2A receptor antagonist, has demonstrated significant anti-neuroinflammatory and neuroprotective effects in preclinical studies. 4-Desmethyl Istradefylline is the primary active metabolite of Istradefylline and is expected to exhibit a similar pharmacological profile.[1][2][3] These application notes provide a comprehensive overview of the use of this compound in neuroinflammation research, with protocols and data largely based on studies of its parent compound, Istradefylline.

The antagonism of the A2A receptor by Istradefylline and presumably its active metabolite, this compound, mitigates neuroinflammation by modulating the activity of microglia and astrocytes, the primary immune cells of the brain.[4][5] This leads to a reduction in the production of pro-inflammatory mediators and an enhancement of anti-inflammatory responses, ultimately contributing to neuronal survival and improved neurological function.[4][5]

Data Presentation

The following tables summarize the quantitative data from key preclinical studies on Istradefylline, which are anticipated to be relevant for studies involving this compound.

Table 1: In Vitro Receptor Binding Affinity of Istradefylline

Receptor SubtypeBinding Affinity (Ki)SpeciesReference
Adenosine A2A2.2 nMHuman[2]

Table 2: Effects of Istradefylline on Neuroinflammatory Markers in a Rat Model of Cerebral Ischemia

MarkerTreatment Group% Change vs. Vehiclep-valueReference
Pro-inflammatory
GFAPIstradefylline (3 mg/kg)↓ Significant Reduction<0.05[4][6]
Iba-1Istradefylline (3 mg/kg)↓ Significant Reduction<0.05[4][6]
TNF-αIstradefylline (3 mg/kg)↓ Marked ReductionNot specified[4]
nNOSIstradefylline (3 mg/kg)↓ Marked ReductionNot specified[4]
iNOSIstradefylline (3 mg/kg)↓ Marked ReductionNot specified[4]
Anti-inflammatory
TGF-β1Istradefylline (3 mg/kg)↑ Prevention of DownregulationNot specified[4]
IL-4Istradefylline (3 mg/kg)↑ Prevention of DownregulationNot specified[4]

Table 3: Effects of Istradefylline on Cytokine Secretion from Human Peripheral Blood Mononuclear Cells (PBMCs)

CytokineStimulusTreatmentEffectReference
IL-17AAdenosineIstradefyllineSuppressed Production[7]
IL-8AdenosineIstradefyllineSuppressed Production[7]
IL-17AC. albicans AgIstradefyllineInhibited Production[7]
IL-8C. albicans AgIstradefyllineInhibited Production[7]

Signaling Pathways and Experimental Workflows

Adenosine_A2A_Receptor_Antagonism_in_Microglia Mechanism of Adenosine A2A Receptor Antagonism in Microglia cluster_membrane Microglial Membrane cluster_intracellular Intracellular Signaling Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR Activates Istradefylline 4-Desmethyl Istradefylline Istradefylline->A2AR Blocks AC Adenylyl Cyclase A2AR->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB NF-κB Pathway PKA->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Upregulates Transcription

Caption: Adenosine A2A receptor signaling cascade in microglia and its inhibition by this compound.

experimental_workflow Experimental Workflow for Neuroinflammation Studies cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Primary Microglia/Astrocyte Culture or Cell Lines treatment Treatment with 4-Desmethyl Istradefylline +/- Inflammatory Stimulus (e.g., LPS) cell_culture->treatment analysis_invitro Analysis: - Cytokine levels (ELISA) - Inflammatory marker expression (Western Blot, qPCR) - Cell viability (MTT assay) treatment->analysis_invitro animal_model Animal Model of Neuroinflammation (e.g., LPS or 6-OHDA administration) drug_admin Administration of 4-Desmethyl Istradefylline animal_model->drug_admin behavioral Behavioral Testing (e.g., Rotarod, Morris Water Maze) drug_admin->behavioral tissue Tissue Collection (Brain) behavioral->tissue analysis_invivo Analysis: - Immunohistochemistry (GFAP, Iba-1) - Cytokine levels (ELISA) - Western Blot/qPCR tissue->analysis_invivo

Caption: A general experimental workflow for evaluating the anti-neuroinflammatory effects of this compound.

Experimental Protocols

The following are detailed protocols for key experiments, adapted from studies on Istradefylline, to assess the anti-neuroinflammatory properties of this compound.

Protocol 1: In Vitro Microglia Activation Assay

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines by activated microglia.

Materials:

  • Primary microglial cells or BV-2 microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture: Culture primary microglia or BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed the cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare stock solutions of this compound in DMSO.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) for 1 hour. Include a vehicle control (DMSO).

  • Stimulation: After pre-treatment, stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response. Include a control group with no LPS stimulation.

  • Sample Collection: Collect the cell culture supernatant and store it at -80°C until analysis.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Normalize the cytokine concentrations to the total protein content of the cells in each well. Compare the cytokine levels between the different treatment groups.

Protocol 2: In Vivo Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of acute neuroinflammation.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

  • Perfusion solutions (PBS and 4% paraformaldehyde)

Procedure:

  • Acclimatization: Acclimatize the mice to the housing conditions for at least one week before the experiment.

  • Drug Administration:

    • Prepare a solution of this compound in the vehicle.

    • Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle via oral gavage or intraperitoneal injection once daily for a predetermined period (e.g., 3-7 days).

  • LPS Injection: On the last day of treatment, 1 hour after the final dose of this compound, administer a single intraperitoneal injection of LPS (e.g., 1 mg/kg) to induce systemic inflammation and subsequent neuroinflammation. Control animals receive a saline injection.

  • Behavioral Testing (Optional): At 24 hours post-LPS injection, perform behavioral tests such as the open field test to assess sickness behavior.

  • Tissue Collection:

    • At a designated time point post-LPS injection (e.g., 24 hours), deeply anesthetize the mice.

    • Perform transcardial perfusion with ice-cold PBS followed by 4% paraformaldehyde.

    • Dissect the brains and post-fix them in 4% paraformaldehyde overnight at 4°C.

    • Transfer the brains to a 30% sucrose solution for cryoprotection.

  • Immunohistochemistry:

    • Section the brains using a cryostat (e.g., 30 µm sections).

    • Perform immunohistochemical staining for microglial (Iba-1) and astrocytic (GFAP) activation markers.

    • Quantify the staining intensity or the number of activated glial cells in specific brain regions (e.g., hippocampus, cortex).

  • Biochemical Analysis: For a separate cohort of animals, collect fresh brain tissue at the time of sacrifice, homogenize, and use for ELISA or Western blot analysis of inflammatory markers as described in Protocol 1.

Protocol 3: Western Blot Analysis of Inflammatory Markers

Objective: To quantify the expression of key inflammatory proteins in brain tissue or cell lysates.

Materials:

  • Brain tissue homogenates or cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Iba-1, anti-GFAP, anti-iNOS, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Homogenize brain tissue or lyse cells in RIPA buffer. Centrifuge to pellet debris and collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin). Compare the expression levels between different treatment groups.

Disclaimer: The provided protocols are general guidelines and may require optimization based on specific experimental conditions and reagents. The data presented is based on studies of Istradefylline, and while this compound is its active metabolite, direct experimental validation is recommended.

References

Application Note: In Vitro Characterization of CYP1A1 and CYP3A4 Metabolism Using Istradefylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istradefylline is a selective adenosine A₂A receptor antagonist used as an adjunctive treatment for Parkinson's disease. The metabolism of istradefylline is of significant interest in drug development due to its reliance on the cytochrome P450 (CYP) enzyme system, presenting a potential for drug-drug interactions (DDI). The primary metabolic pathway for istradefylline is O-demethylation to its active metabolite, 4-Desmethyl Istradefylline (M1). This reaction is predominantly catalyzed by the CYP1A1 and CYP3A4 isoforms.[1][2][3]

Understanding the kinetics and characteristics of this metabolic conversion is crucial for predicting in vivo clearance, evaluating DDI potential, and ensuring patient safety. For instance, co-administration with strong CYP3A4 inhibitors requires dose adjustments, while co-use with strong CYP3A4 inducers should be avoided.[4] Furthermore, factors like smoking can influence istradefylline exposure through the induction of CYP1A1.[1][2]

This application note provides a detailed framework and protocols for studying the in vitro metabolism of istradefylline by CYP1A1 and CYP3A4. The methodology focuses on using istradefylline as a substrate and quantifying the formation of its major metabolite, this compound, as a direct measure of enzyme activity.

Metabolic Pathway of Istradefylline

Istradefylline undergoes extensive metabolism, with CYP1A1 and CYP3A4 being the principal enzymes responsible for its conversion to this compound (M1).[5] While other isoforms like CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C18, and CYP2D6 contribute to a lesser extent, the focus of metabolic interaction studies typically falls on CYP1A1 and CYP3A4 due to their major role.[4][5]

G cluster_0 Metabolism of Istradefylline Istradefylline Istradefylline M1 This compound (M1) (Primary Active Metabolite) Istradefylline->M1 CYP3A4 (Major) CYP1A1 (Major) Other Other Minor Metabolites (M2, M3, M8, etc.) Istradefylline->Other CYP1A2, 2B6, 2C8, 2C9, etc. (Minor)

Figure 1. Primary metabolic pathway of Istradefylline via CYP enzymes.

Quantitative Data on Istradefylline Metabolism

Table 1: In Vitro Inhibition Data for Istradefylline Metabolism

Parameter Enzyme System Substrate Value Reference
Apparent Inhibition Constant (Ki, app) CYP3A4 Human Liver Microsomes (HLMs) Midazolam 22.7 µmol/L [4]
Inactivation Rate Constant (kinact) CYP3A4 Human Liver Microsomes (HLMs) Midazolam 0.15 min-1 [4]
IC50 (Inhibitor) CYP3A4 Rat Liver Microsomes Istradefylline 6.927 ± 0.372 µM [6]

| Inhibitor in this case was Nimodipine | | | | | |

Table 2: Human Pharmacokinetic Parameters

Parameter Istradefylline (Parent) This compound (M1 Metabolite) Reference
Tmax (Time to Peak Concentration) ~2.0 - 4.0 hours ~3.5 hours [5]
Cmax (Peak Concentration) 181.1 ng/mL 4.34 ng/mL [5]
Terminal Elimination Half-life (t1/2) ~83 hours Not specified [1][2]

| Plasma Protein Binding | ~98% | Not specified |[1] |

Experimental Protocols

The following protocols describe how to measure the metabolic activity of CYP1A1 and CYP3A4 using istradefylline as a substrate. The primary endpoint is the rate of formation of this compound.

Protocol 1: In Vitro Metabolism Assay

This protocol can be adapted for use with human liver microsomes (HLMs), which contain a mixture of CYP enzymes, or with specific recombinant human CYP (rhCYP) enzymes (e.g., rhCYP1A1, rhCYP3A4) to assess the contribution of individual isoforms.

Objective: To determine the rate of formation of this compound from Istradefylline catalyzed by CYP enzymes.

Materials:

  • Istradefylline (Substrate)

  • This compound (Analytical Standard)

  • Human Liver Microsomes (HLMs) or recombinant CYP1A1/CYP3A4 enzymes

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)

  • Acetonitrile (ACN) with 0.1% formic acid (Stopping Reagent)

  • Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar, stable-isotope labeled compound)

Procedure:

  • Prepare Reagents:

    • Prepare stock solutions of Istradefylline and this compound in a suitable solvent (e.g., DMSO or Methanol).

    • Prepare working solutions of Istradefylline by diluting the stock solution in the phosphate buffer. For enzyme kinetics, a range of concentrations (e.g., 0.1 to 100 µM) should be prepared.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Setup (in triplicate):

    • In a microcentrifuge tube, add the phosphate buffer, the HLM or rhCYP enzyme solution, and the Istradefylline working solution.

    • Include control samples:

      • Negative Control: Replace the NADPH regenerating system with buffer to measure non-NADPH dependent degradation.

      • Time-Zero Control: Stop the reaction immediately after adding NADPH.

  • Pre-incubation:

    • Vortex the tubes gently and pre-incubate the mixture at 37°C for 5 minutes to allow the substrate and enzyme to reach thermal equilibrium.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. Vortex gently.

    • Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 15, 30, 60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Reaction Termination:

    • Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. This precipitates the proteins and halts enzymatic activity.

  • Sample Processing:

    • Vortex the tubes vigorously.

    • Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean 96-well plate or HPLC vials for analysis.

G A 1. Prepare Reagents (Substrate, Enzyme, Buffer, NADPH System) B 2. Set Up Incubation (Enzyme + Substrate in Buffer) A->B C 3. Pre-incubate at 37°C (5 minutes) B->C D 4. Initiate Reaction (Add NADPH System) C->D E 5. Incubate at 37°C (e.g., 30 min) D->E F 6. Stop Reaction (Add cold ACN + Internal Std) E->F G 7. Process Sample (Vortex, Centrifuge) F->G H 8. Analyze Supernatant (LC-MS/MS) G->H

Figure 2. Experimental workflow for the in vitro metabolism assay.
Protocol 2: Analytical Quantification by LC-MS/MS

Objective: To accurately quantify the concentration of this compound in the processed samples from Protocol 1.

Instrumentation and Conditions (Example):

  • System: UPLC or HPLC coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient: A suitable gradient to separate the metabolite from the parent drug and other matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the Internal Standard must be optimized.

    • Note: These transitions need to be determined empirically but would be based on the molecular weights: Istradefylline (384.4 g/mol ), this compound (370.4 g/mol ).

Procedure:

  • Calibration Curve: Prepare a standard curve of this compound (e.g., 1 to 500 ng/mL) in the same matrix as the samples (i.e., terminated reaction buffer) to account for matrix effects.[4]

  • Sample Injection: Inject the processed samples and calibration standards onto the LC-MS/MS system.

  • Data Acquisition: Acquire data using the optimized MRM transitions.

  • Quantification: Calculate the concentration of this compound in the unknown samples by interpolating their peak area ratios (Analyte/IS) against the calibration curve.

Data Analysis and Interpretation

  • Calculate Formation Rate: Convert the measured concentration of this compound (e.g., in nM) into a reaction rate (e.g., pmol/min/mg protein) using the following formula:

    Rate = (Concentration × Volume) / (Incubation Time × Protein Amount)

  • Enzyme Kinetics (Michaelis-Menten):

    • Plot the formation rate (Velocity, V) against the corresponding Istradefylline concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism):

    V = (Vmax × [S]) / (Km + [S])

    • This will yield the Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax), providing key parameters for the enzyme-substrate interaction.

  • Inhibition Studies:

    • To determine the IC50 (concentration of an inhibitor that reduces enzyme activity by 50%), perform the metabolism assay at a fixed Istradefylline concentration (near the Km) with a range of inhibitor concentrations.

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive) and the Ki, repeat the Michaelis-Menten experiment at several fixed inhibitor concentrations.

Conclusion

The protocols outlined in this application note provide a robust methodology for investigating the in vitro metabolism of istradefylline by CYP1A1 and CYP3A4. By quantifying the formation of the primary metabolite, this compound, researchers can determine key kinetic parameters, understand the contribution of specific CYP isoforms, and evaluate the potential for drug-drug interactions. This information is invaluable for preclinical and clinical drug development, aiding in the safe and effective use of istradefylline.

References

Application Notes and Protocols for Efficacy Studies of 4-Desmethyl Istradefylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Desmethyl Istradefylline is the active metabolite of Istradefylline, a selective adenosine A2A receptor antagonist approved for the treatment of Parkinson's disease. As a key contributor to the therapeutic effects of the parent drug, understanding the efficacy of this compound is crucial for drug development and optimization. These application notes provide a comprehensive guide to the experimental design for preclinical efficacy studies of this compound, complete with detailed protocols for key in vitro and in vivo experiments, and structured data presentation.

Mechanism of Action

This compound, like its parent compound, is a selective antagonist of the adenosine A2A receptor. These receptors are highly expressed in the basal ganglia, a brain region critical for motor control that is significantly affected in Parkinson's disease. Specifically, A2A receptors are located on the indirect striato-pallidal pathway neurons, where they form heteromers with dopamine D2 receptors. By blocking the A2A receptor, this compound reduces the inhibitory effect of adenosine on dopamine signaling, thereby restoring motor function.

In Vitro Efficacy Assessment

Receptor Binding Affinity

Objective: To determine the binding affinity of this compound for the human adenosine A2A receptor.

Experimental Protocol: Radioligand Binding Assay

  • Materials:

    • HEK293 cells stably expressing the human adenosine A2A receptor.

    • Cell membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

    • Radioligand: [³H]-ZM241385 (a selective A2A antagonist).

    • Non-specific binding control: 10 µM ZM241385.

    • This compound stock solution (in DMSO).

    • Scintillation cocktail.

  • Procedure:

    • Prepare cell membranes from HEK293-hA2A cells by homogenization and centrifugation.

    • In a 96-well plate, add 50 µL of various concentrations of this compound, 50 µL of [³H]-ZM241385 (final concentration ~2 nM), and 100 µL of cell membrane suspension (20-40 µg of protein).

    • For total binding, add vehicle (DMSO) instead of the test compound.

    • For non-specific binding, add 10 µM ZM241385.

    • Incubate at room temperature for 90 minutes.

    • Harvest the membranes onto glass fiber filters using a cell harvester and wash with ice-cold buffer.

    • Add scintillation cocktail to the filters and quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (concentration of this compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundReceptorRadioligandKi (nM) [Mean ± SEM]
This compoundhA2A[³H]-ZM241385[Insert Value]
Istradefylline (Reference)hA2A[³H]-ZM241385[Insert Value]
Functional Antagonism

Objective: To assess the functional antagonist activity of this compound at the adenosine A2A receptor.

Experimental Protocol: cAMP Accumulation Assay

  • Materials:

    • CHO-K1 cells stably expressing the human adenosine A2A receptor.

    • Assay medium: Serum-free DMEM.

    • A2A receptor agonist: NECA (5'-N-Ethylcarboxamidoadenosine).

    • Phosphodiesterase inhibitor: Rolipram (to prevent cAMP degradation).

    • This compound stock solution (in DMSO).

    • cAMP detection kit (e.g., HTRF, ELISA).

  • Procedure:

    • Seed CHO-hA2A cells in a 96-well plate and incubate overnight.

    • Wash the cells with assay medium.

    • Pre-incubate the cells with various concentrations of this compound and Rolipram (10 µM) for 20 minutes.

    • Stimulate the cells with NECA (at its EC80 concentration) for 30 minutes.

    • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a dose-response curve for this compound's inhibition of NECA-stimulated cAMP production.

    • Calculate the IC50 value using non-linear regression.

Data Presentation:

CompoundCell LineAgonistIC50 (nM) [Mean ± SEM]
This compoundCHO-hA2ANECA[Insert Value]
Istradefylline (Reference)CHO-hA2ANECA[Insert Value]

In Vivo Efficacy Assessment in Animal Models of Parkinson's Disease

Symptomatic Relief: Haloperidol-Induced Catalepsy in Rats

Objective: To evaluate the ability of this compound to reverse motor deficits in a pharmacological model of Parkinson's disease.

Experimental Protocol:

  • Animals: Male Wistar rats (200-250 g).

  • Drug Formulation: this compound can be suspended in a vehicle such as 0.5% methylcellulose for oral administration.

  • Procedure:

    • Administer this compound (e.g., 1, 3, 10 mg/kg, p.o.) or vehicle.

    • 60 minutes after drug administration, induce catalepsy by injecting haloperidol (1 mg/kg, i.p.).[1][2][3]

    • Assess catalepsy at 30, 60, 90, and 120 minutes after haloperidol injection using the bar test.

    • Place the rat's forepaws on a horizontal bar (9 cm high) and measure the time until the rat removes both paws from the bar (descent latency). A cut-off time of 180 seconds is typically used.

  • Data Analysis:

    • Compare the descent latency between the vehicle-treated and this compound-treated groups using a two-way ANOVA with repeated measures.

Data Presentation:

Treatment Group (mg/kg, p.o.)nDescent Latency (s) at 90 min post-haloperidol [Mean ± SEM]% Reversal of Catalepsy
Vehicle8[Insert Value]0%
This compound (1)8[Insert Value][Calculate Value]
This compound (3)8[Insert Value][Calculate Value]
This compound (10)8[Insert Value][Calculate Value]
Potentiation of Levodopa Therapy: 6-OHDA-Lesioned Rat Model

Objective: To determine if this compound can enhance the therapeutic effect of Levodopa (L-DOPA), the gold-standard treatment for Parkinson's disease.

Experimental Protocol:

  • Animals: Male Sprague-Dawley rats (220-250 g).

  • Surgical Procedure (6-OHDA Lesion):

    • Anesthetize the rats and place them in a stereotaxic frame.

    • Inject 6-hydroxydopamine (6-OHDA) unilaterally into the medial forebrain bundle to induce degeneration of dopaminergic neurons on one side of the brain.

  • Drug Formulation:

    • This compound: Suspended in 0.5% methylcellulose (p.o.).

    • L-DOPA/Benserazide: Dissolved in saline (i.p.).

  • Procedure:

    • Two weeks after surgery, confirm the lesion by assessing apomorphine-induced contralateral rotations.

    • Administer this compound (e.g., 1, 3, 10 mg/kg, p.o.) or vehicle.

    • 60 minutes later, administer a sub-threshold dose of L-DOPA (e.g., 4 mg/kg, i.p.) with benserazide (15 mg/kg, i.p.).

    • Immediately place the rats in automated rotometer bowls and record contralateral rotations for 2 hours.

  • Data Analysis:

    • Compare the total number of contralateral rotations between the vehicle and this compound-treated groups using a one-way ANOVA followed by a post-hoc test.

Data Presentation:

Treatment Group (mg/kg)nTotal Contralateral Rotations / 2 hours [Mean ± SEM]
Vehicle + L-DOPA (4)8[Insert Value]
This compound (1) + L-DOPA (4)8[Insert Value]
This compound (3) + L-DOPA (4)8[Insert Value]
This compound (10) + L-DOPA (4)8[Insert Value]

Visualizations

Adenosine_A2A_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2A_Receptor A2A Receptor Adenosine->A2A_Receptor Activates Desmethyl_Istradefylline 4-Desmethyl Istradefylline Desmethyl_Istradefylline->A2A_Receptor Blocks G_olf Gα-olf A2A_Receptor->G_olf Activates D2_Receptor D2 Receptor G_i Gα-i D2_Receptor->G_i Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_olf->AC Stimulates G_i->AC Inhibits ATP ATP PKA PKA cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Neuronal_Excitability ↓ Neuronal Excitability (Reduced Motor Output) PKA->Neuronal_Excitability Promotes Phosphorylation Phospho_DARPP32 p-DARPP-32 (Thr34) PP1 PP1 Phospho_DARPP32->PP1 Inhibits PP1->Neuronal_Excitability Promotes Dephosphorylation Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy cluster_analysis Data Analysis and Interpretation Binding_Assay Radioligand Binding Assay (Determine Ki) Animal_Model Induce Parkinsonian Model (e.g., Haloperidol, 6-OHDA) Functional_Assay cAMP Accumulation Assay (Determine IC50) Drug_Admin Administer this compound (or Vehicle) Animal_Model->Drug_Admin Behavioral_Test Behavioral Assessment (Catalepsy, Rotational Behavior) Drug_Admin->Behavioral_Test Data_Analysis Statistical Analysis Behavioral_Test->Data_Analysis Efficacy_Conclusion Conclusion on Efficacy Data_Analysis->Efficacy_Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Desmethyl Istradefylline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-desmethyl istradefylline. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this important adenosine A2A receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product - Incomplete reaction at one or more steps.- Suboptimal reaction conditions (temperature, time, pH).- Degradation of intermediates or final product.- Inefficient purification leading to product loss.- Monitor reaction progress using TLC or HPLC to ensure completion.- Optimize reaction conditions for each step.- Use of protective atmospheres (e.g., nitrogen) to prevent oxidation.- Employ optimized purification techniques such as flash chromatography or recrystallization.
Formation of Impurities - Side reactions due to incorrect stoichiometry or temperature.- Presence of reactive functional groups.- High reaction temperatures or strongly alkaline/acidic conditions.- Carefully control the stoichiometry of reactants.- Maintain the recommended reaction temperature.- Use appropriate protecting groups for sensitive functionalities.- Refer to literature on common impurities in istradefylline synthesis to identify and mitigate their formation.[1][]
Poor Solubility of Intermediates - Inappropriate solvent system.- Screen a range of solvents to find one with optimal solubility.- Gently warm the mixture to aid dissolution, if the compound is thermally stable.- Use a co-solvent system.
Difficult Purification of Final Product - Presence of closely related impurities.- Isomerization of the product.- Utilize high-performance liquid chromatography (HPLC) for separation.[1]- Optimize recrystallization conditions (solvent, temperature).- Protect the compound from light to prevent photoisomerization.[3][4][5][6]
Inconsistent Spectroscopic Data (NMR, MS) - Presence of residual solvent or impurities.- Isomerization of the double bond.- Ensure the sample is thoroughly dried under vacuum.- Purify the sample further using preparative HPLC or recrystallization.- Acquire spectra promptly after purification and store the sample under inert gas and protected from light.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the synthesis of this compound?

The most critical steps are typically the formation of the xanthine core and the subsequent C-H activation/olefination to introduce the styryl group. These steps often require careful control of reaction conditions to maximize yield and minimize byproduct formation. The final demethylation step to yield the 4-desmethyl analogue is also critical and requires selective conditions to avoid demethylation at other positions.

Q2: How can I minimize the formation of the Z-isomer of this compound?

The E-isomer of istradefylline is known to be susceptible to photoisomerization to the Z-isomer in solution when exposed to light.[3][4][5][6] To minimize this:

  • Conduct all reactions, work-ups, and purifications under amber or light-protected glassware.

  • Avoid prolonged exposure of solutions to ambient light.

  • Store the final compound and light-sensitive intermediates in the dark and under an inert atmosphere.

Q3: What are the common impurities I should look out for?

Based on studies of istradefylline synthesis, common impurities can arise from side reactions of the starting materials or intermediates. For instance, impurities such as (E)-N-ethyl-2-cyano-3-ethylamino-2-butenamide and 1-(1,3-diethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3-ethylurea have been identified in the synthesis of istradefylline intermediates.[1][] It is crucial to monitor for these and other potential byproducts using techniques like HPLC and mass spectrometry.

Q4: What is the best method for purifying the final product?

A combination of flash column chromatography followed by recrystallization is often effective. For highly pure material required for biological assays, preparative HPLC can be employed.[1] The choice of solvent for recrystallization is critical and should be determined experimentally.

Q5: Are there any specific safety precautions I should take?

Standard laboratory safety practices should always be followed. Some reagents used in organic synthesis can be toxic, flammable, or corrosive. For example, when using reagents like dimethyl sulfate for methylation (in the synthesis of istradefylline), extreme caution is necessary due to its high toxicity.[7] Always consult the Safety Data Sheet (SDS) for each reagent and work in a well-ventilated fume hood.

Experimental Protocols

The synthesis of this compound is not explicitly detailed in the provided search results. However, a plausible route can be adapted from the known synthesis of istradefylline, followed by a selective demethylation step. Below is a generalized, multi-step protocol based on common synthetic strategies for related compounds.

Step 1: Synthesis of the Xanthine Core (e.g., 8-bromo-1,3-diethyl-7-methylxanthine)

A common precursor for istradefylline synthesis is a halogenated xanthine derivative. This can be synthesized from commercially available starting materials like 1,3-diethylurea.

Step 2: Palladium-Catalyzed Cross-Coupling (Heck or Suzuki Reaction)

The styryl moiety is introduced via a palladium-catalyzed cross-coupling reaction. For this compound, the coupling partner would be 4-hydroxy-3-methoxystyrene or a corresponding boronic acid/ester, which may require protection of the phenolic hydroxyl group.

Step 3: Deprotection/Demethylation

If a protecting group was used for the phenolic hydroxyl, it is removed in this step. If istradefylline is synthesized first, a selective demethylation at the 4'-position is required. Reagents like boron tribromide (BBr₃) are often used for the cleavage of aryl methyl ethers.

A more detailed, hypothetical protocol is outlined below:

Step Procedure Key Parameters Expected Outcome
1. Synthesis of 8-bromo-1,3-diethyl-7-methylxanthine Based on established literature procedures for xanthine synthesis and subsequent bromination and methylation.Reaction Temperature: Varies per step; Solvent: Acetic acid for bromination; Methylating agent: Dimethyl sulfate.White to off-white solid.
2. Protection of 4-hydroxy-3-methoxystyrene React 4-hydroxy-3-methoxystyrene with a suitable protecting group (e.g., TBDMSCl) in the presence of a base (e.g., imidazole) in an aprotic solvent (e.g., DMF).Temperature: Room temperature; Reaction Time: 2-4 hours.Protected styrene derivative as an oil or solid.
3. Heck Coupling Couple the protected styrene with 8-bromo-1,3-diethyl-7-methylxanthine using a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., triethylamine) in a suitable solvent (e.g., DMF).Temperature: 100-120 °C; Atmosphere: Inert (Nitrogen or Argon).Protected this compound.
4. Deprotection Remove the protecting group using an appropriate reagent (e.g., TBAF for TBDMS).Temperature: Room temperature; Solvent: THF.Crude this compound.
5. Purification Purify the crude product by column chromatography followed by recrystallization from a suitable solvent system (e.g., ethanol/water).Stationary Phase: Silica gel; Eluent: Hexane/Ethyl Acetate gradient.Pure this compound as a crystalline solid.

Visualizations

To aid in understanding the experimental workflow and the underlying chemical logic, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis of this compound start Starting Materials (e.g., 1,3-diethylurea, 4-hydroxy-3-methoxystyrene) xanthine Synthesis of Xanthine Core start->xanthine protection Protection of Phenolic OH start->protection coupling Palladium-Catalyzed Cross-Coupling xanthine->coupling protection->coupling deprotection Deprotection coupling->deprotection purification Purification (Chromatography & Recrystallization) deprotection->purification product Final Product: This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

troubleshooting_logic start Problem Encountered (e.g., Low Yield) check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_purity Analyze Purity of Intermediates (NMR, MS) start->check_purity optimize_purification Optimize Purification Method check_reaction->optimize_purification If incomplete check_conditions->optimize_purification If suboptimal check_purity->optimize_purification If impure

Caption: A logical flow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing 4-Desmethyl Istradefylline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Desmethyl Istradefylline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the yield of this critical istradefylline analog. The following questions and answers address common issues encountered during the multi-step synthesis, providing detailed protocols and data-driven guidance.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield in the Initial Condensation Step (Formation of the Uracil Core)

Q: We are experiencing a low yield (below 70%) during the initial cyclization reaction to form the 6-amino-1,3-diethyluracil intermediate. What are the potential causes and how can we optimize this step?

A: Low yields in this step often stem from incomplete reaction, side product formation, or suboptimal reaction conditions. Here are key areas to investigate:

  • Reagent Quality: Ensure the purity of 1,3-diethylurea and cyanoacetic acid. Impurities can interfere with the cyclization.

  • Reaction Temperature and Time: The reaction temperature is critical. A temperature of 90-95°C is often cited for similar syntheses.[1] Insufficient temperature can lead to an incomplete reaction, while excessive heat may cause decomposition. The reaction time should also be monitored; typically, 1-2 hours is sufficient.[1]

  • Inefficient Water Removal: The condensation reaction produces water, which can inhibit the forward reaction. Ensure your experimental setup allows for efficient removal of water as it is formed.

  • pH Control During Work-up: After the initial reaction in acetic anhydride, the mixture is typically quenched. Careful control of pH during neutralization is important to prevent hydrolysis of the desired product.

Troubleshooting Workflow:

cluster_0 Troubleshooting Low Yield in Uracil Formation start Low Yield (<70%) check_reagents Verify Reagent Purity start->check_reagents check_reagents->start Impurities Found optimize_temp Optimize Temperature (90-95°C) check_reagents->optimize_temp Reagents Pure optimize_temp->start Suboptimal Temp monitor_time Monitor Reaction Time (1-2h) optimize_temp->monitor_time Temp Optimized monitor_time->start Incorrect Time check_h2o Ensure Efficient Water Removal monitor_time->check_h2o Time Monitored check_h2o->start Inefficient Removal control_ph Control pH During Work-up check_h2o->control_ph Water Removed control_ph->start Poor pH Control success Yield Improved control_ph->success pH Controlled

Caption: Troubleshooting workflow for low yield in uracil formation.

Issue 2: Impurity Formation During Nitrosation and Reduction

Q: We are observing significant impurities after the nitrosation of the uracil intermediate and subsequent reduction to the diamino species. How can we minimize these impurities?

A: This two-step process is sensitive and can lead to side reactions if not carefully controlled.

  • Nitrosation Step:

    • Temperature Control: The nitrosation with sodium nitrite in acetic acid should be maintained at a controlled temperature, typically around 60°C.[1] Overheating can lead to decomposition and the formation of undesired byproducts.

    • Rate of Addition: Add the sodium nitrite solution slowly to maintain control over the reaction exotherm.

  • Reduction Step:

    • Choice of Reducing Agent: Sodium dithionite is a common reducing agent for this transformation.[2] The quality and amount of the reducing agent are critical for a clean reaction.

    • Atmosphere: Performing the reduction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the resulting diamino compound, which is often sensitive to air.

    • Impurity Identification: An identified impurity in a similar synthesis of an istradefylline intermediate was (E)-N-ethyl-2-cyano-3-ethylamino-2-butenamide, which originated from the synthesis of the 6-amino-1,3-diethyl-2,4-(1H,3H)-pyrimidinedione intermediate.[1][3] Careful purification of the uracil intermediate before proceeding is crucial.

Table 1: Recommended Conditions for Nitrosation and Reduction

StepReagentsTemperatureTimeKey Considerations
Nitrosation 6-amino-1,3-diethyluracil, Sodium Nitrite, Acetic Acid60°C15-30 minSlow addition of nitrite, maintain temperature
Reduction 6-amino-1,3-diethyl-5-nitrosouracil, Sodium Dithionite60°C30 minUse of fresh reducing agent, inert atmosphere
Issue 3: Incomplete Cyclization to the Xanthine Core

Q: The final cyclization to form the 8-styrylxanthine core (this compound) is sluggish and results in a mixture of starting material and product. How can we drive this reaction to completion?

A: The condensation of the diamino uracil with a cinnamoyl derivative to form the xanthine ring is a critical step.

  • Activation of the Cinnamic Acid: Using an activated form of 3,4-dimethoxystyrylacrylic acid, such as the acid chloride, is essential for an efficient reaction.[4] The acid chloride can be prepared by reacting the carboxylic acid with thionyl chloride or oxalyl chloride.

  • Solvent and Base: The choice of solvent and base is important. A non-protic solvent like dichloromethane (DCM) or dimethylformamide (DMF) is suitable. Pyridine can act as both a base and a catalyst.[1][2]

  • Reaction Temperature: The reaction is typically performed at room temperature, but gentle heating may be required to drive it to completion.[1][2] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Aqueous Work-up: A careful aqueous work-up is necessary to remove the base and any water-soluble byproducts.

Experimental Workflow for Xanthine Formation:

cluster_1 Xanthine Core Synthesis Workflow start Start: Diamino Uracil & Activated Cinnamic Acid reaction Reaction in Anhydrous Solvent (DCM/DMF) with Base (Pyridine) start->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (e.g., dilute HCl, NaHCO3) monitoring->workup Reaction Complete purification Purification (Crystallization/Chromatography) workup->purification product Product: this compound purification->product

Caption: Workflow for the synthesis of the this compound core.

Experimental Protocols

Protocol 1: Synthesis of 6-Amino-1,3-diethyl-5-nitrosouracil
  • To a stirred solution of 6-amino-1,3-diethyluracil in acetic acid, slowly add a solution of sodium nitrite in water at a temperature maintained at 60°C.

  • Continue stirring for 15-30 minutes after the addition is complete.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the nitroso intermediate.

Protocol 2: Synthesis of 5,6-Diamino-1,3-diethyluracil
  • Suspend the 6-amino-1,3-diethyl-5-nitrosouracil in a mixture of ammonium hydroxide and water.

  • Heat the suspension to 60°C and add sodium dithionite portion-wise, maintaining the temperature.

  • After the addition is complete, stir for an additional 30 minutes.

  • Cool the reaction mixture and filter the precipitated product.

  • Wash the solid with cold water and dry under an inert atmosphere.

Protocol 3: Synthesis of this compound
  • Prepare 3-(3,4-dimethoxyphenyl)acryloyl chloride by reacting 3,4-dimethoxycinnamic acid with thionyl chloride in toluene at 75°C for 2 hours.[2]

  • Dissolve 5,6-diamino-1,3-diethyluracil in anhydrous dichloromethane (DCM) and pyridine.

  • To this solution, add a solution of 3-(3,4-dimethoxyphenyl)acryloyl chloride in DCM dropwise at room temperature.

  • Stir the reaction mixture for 16 hours.[2]

  • Perform an aqueous work-up by washing the organic layer with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Signaling Pathways and Logical Relationships

The synthesis of this compound is a multi-step process. The following diagram illustrates the logical progression of the synthesis.

cluster_2 This compound Synthesis Pathway A 1,3-Diethylurea + Cyanoacetic Acid B 6-Amino-1,3-diethyluracil A->B Cyclization C 6-Amino-1,3-diethyl-5-nitrosouracil B->C Nitrosation D 5,6-Diamino-1,3-diethyluracil C->D Reduction G This compound D->G Condensation E 3,4-Dimethoxycinnamic Acid F 3-(3,4-Dimethoxyphenyl)acryloyl chloride E->F Activation F->G

Caption: Synthetic pathway for this compound.

References

Technical Support Center: 4-Desmethyl Istradefylline Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Desmethyl Istradefylline. Given that this compound is a metabolite of Istradefylline, many of the purification techniques and challenges are similar to those of the parent compound. The information provided is based on established methods for Istradefylline and related xanthine derivatives and should serve as a strong starting point for the purification of its 4-desmethyl analog.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Issue 1: Low Purity of the Final Product

  • Question: My final product shows low purity after purification. What are the potential impurities and how can I remove them?

  • Answer: Low purity can be attributed to the presence of starting materials, by-products from the synthesis, or degradation products. For xanthine derivatives like Istradefylline, common impurities can include unreacted intermediates and by-products formed under high temperatures or alkaline conditions. One identified impurity in the synthesis of an Istradefylline intermediate is (E)-N-ethyl-2-cyano-3-ethylamino-2-butenamide. Other potential impurities include isomers (Z-Istradefylline), dimer impurities, and other desmethylated derivatives.

    • Recommended Action:

      • Impurity Identification: Use High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify the mass of the impurities and deduce their potential structures.

      • Chromatographic Separation: Optimize your preparative HPLC method. A gradient elution with acetonitrile and water is often effective for separating Istradefylline and its impurities.

      • Crystallization: Recrystallization is a powerful technique for removing impurities. The choice of solvent is critical and can be guided by the solubility data of the compound. For Istradefylline, solvents such as ethanol, methanol, and acetonitrile have been used to obtain different crystal forms.

Issue 2: Poor Resolution or Peak Tailing in HPLC

  • Question: I am observing poor peak shape, such as peak tailing or broadening, in my HPLC analysis. What could be the cause?

  • Answer: Poor peak shape in HPLC can be caused by several factors:

    • Column Overload: Injecting too much sample can lead to peak broadening. Try diluting your sample.

    • Secondary Interactions: The analyte may be interacting with the stationary phase in undesirable ways. Adding a small amount of a competing agent, like trifluoroacetic acid (TFA), to the mobile phase can sometimes improve peak shape.

    • Column Degradation: The column may be nearing the end of its lifespan or may have been contaminated. Flushing the column or replacing it may be necessary.

    • Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal. For xanthine derivatives, a mobile phase consisting of acetonitrile and a buffer (e.g., phosphate buffer) is commonly used.

Issue 3: Difficulty with Crystallization

  • Question: I am struggling to crystallize my purified this compound. What can I do?

  • Answer: Crystallization is influenced by solvent, temperature, cooling rate, and the presence of impurities.

    • Solvent Screening: Experiment with a variety of solvents with different polarities. For Istradefylline, ethanol, methanol, and acetonitrile are effective. Toluene has also been used for recrystallization of Istradefylline intermediates.

    • Temperature and Cooling: The rate of cooling can significantly impact crystal formation. Slow cooling generally leads to larger, purer crystals.

    • Seeding: If you have a small amount of crystalline material, you can use it to "seed" a supersaturated solution to induce crystallization.

    • Anti-Solvent Addition: Adding a solvent in which your compound is insoluble (an anti-solvent) to a solution of your compound can induce precipitation and crystallization.

Issue 4: Product Instability

  • Question: My product seems to be degrading or changing over time, as evidenced by the appearance of new peaks in the HPLC. What could be the reason?

  • Answer: Istradefylline is known to be photosensitive and can undergo photoisomerization from the active E-isomer to the Z-isomer when exposed to light in a dilute solution. It is highly probable that this compound exhibits similar photosensitivity.

    • Recommended Action: Protect the compound from light at all stages of purification and storage. Use amber vials and work in a dimly lit area when possible. Synthetic steps may also need to be carried out under conditions free of light and oxygen.

Frequently Asked Questions (FAQs)

Q1: What are the general HPLC conditions for the analysis and purification of this compound?

Q2: What is the mechanism of action of this compound?

A2: this compound is a metabolite of Istradefylline. Istradefylline is a selective adenosine A2A receptor antagonist. By blocking these receptors in the basal ganglia, it helps to improve motor control in patients with Parkinson's disease. It is expected that this compound acts via a similar mechanism.

Q3: Are there different crystal forms (polymorphs) of these types of compounds?

A3: Yes, different crystal forms of Istradefylline have been prepared using different solvents such as ethanol, methanol, and acetonitrile. These polymorphs can have different physical properties, including solubility and dissolution rates, which can impact efficacy. It is plausible that this compound can also form different polymorphs.

Data Presentation

Table 1: HPLC Parameters for Istradefylline and Related Impurities (for reference)

ParameterAnalytical HPLCPreparative HPLC for Impurity Separation
Column Agilent ZORBOX C18 (150 mm × 4.6 mm, 5 µm)Ceres B (250 × 30 mm, 7 µm)
Mobile Phase Acetonitrile and water (60/40, v/v)Acetonitrile/water (30/70, v/v)
Flow Rate 1.0 mL/min30 mL/min
Detection UV at 355 nmUV at 268 nm

Table 2: Crystallization Solvents for Istradefylline

SolventResulting Crystal FormReference
EthanolForm I
MethanolForm II
AcetonitrileForm III
TolueneUsed for recrystallization of an intermediate

Experimental Protocols

Protocol 1: Preparative HPLC Purification of an Istradefylline Intermediate

This protocol is for the separation of an impurity from an Istradefylline intermediate and can be adapted for the purification of this compound.

  • Sample Preparation: Dissolve the crude this compound in a mixture of acetonitrile and water. The concentration should be optimized to avoid column overload.

  • Chromatographic System: Use a preparative HPLC system equipped with a C18 column.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 30/70, v/v) is a good starting point. The ratio can be optimized based on analytical HPLC results.

  • Elution: Perform isocratic elution at a flow rate suitable for the column dimensions (e.g., 30 mL/min for a 30 mm ID column).

  • Detection: Monitor the elution using a UV detector at a wavelength where the compound has strong absorbance (e.g., 268 nm).

  • Fraction Collection: Collect the fractions corresponding to the main peak of this compound.

  • Solvent Evaporation: Remove the solvent from the collected fractions using a rotary evaporator to obtain the purified product.

Protocol 2: Crystallization of Istradefylline

This protocol for obtaining different crystal forms of Istradefylline can be used as a basis for crystallizing this compound.

  • Dissolution: In a flask, add the purified this compound to a suitable solvent (e.g., ethanol, methanol, or acetonitrile). Heat the mixture while stirring until the solid is completely dissolved.

  • Cooling: Allow the solution to cool slowly to room temperature.

  • Crystallization: Continue stirring for a couple of hours to promote crystal formation.

  • Filtration: Collect the crystals by filtration.

  • Drying: Dry the crystals under vacuum to remove any remaining solvent.

Visualizations

Technical Support Center: Quantification of 4-Desmethyl Istradefylline in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantification of 4-desmethyl istradefylline, a primary metabolite of istradefylline, in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound, also known as 4'-O-monodesmethyl istradefylline (M1), is an active metabolite of istradefylline.[1][2][3] Istradefylline is a selective adenosine A2A receptor antagonist used in the treatment of Parkinson's disease.[1][2][3] Quantifying this compound is crucial for understanding the overall pharmacokinetics, metabolism, and potential contribution to the therapeutic effects and side effects of istradefylline.

Q2: Which analytical technique is most suitable for quantifying this compound in biological matrices?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound in biological samples due to its high sensitivity, selectivity, and ability to measure low concentrations in complex matrices like plasma and urine.[4][5][6]

Q3: What are the major challenges in the bioanalysis of this compound?

A3: The primary challenges include:

  • Matrix Effects: Co-eluting endogenous components from biological samples can interfere with the ionization of this compound, leading to ion suppression or enhancement and affecting the accuracy of quantification.[7][8][9]

  • Low Concentrations: As a metabolite, its concentration in biological fluids can be very low, requiring a highly sensitive analytical method.[7]

  • Metabolic Stability: Understanding the stability of the metabolite during sample collection, storage, and processing is critical to prevent its degradation.

  • Method Validation: Ensuring the bioanalytical method is robust, accurate, and precise according to regulatory guidelines is essential for reliable data.[4]

Q4: What are the main metabolic pathways of istradefylline?

A4: Istradefylline is primarily metabolized by cytochrome P450 enzymes, mainly CYP3A4 and CYP1A1/1A2.[2][3][10] The major metabolic pathways include O-demethylation (to form this compound), hydroxylation, and subsequent glucuronidation or sulfation.[1][2][3]

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound using LC-MS/MS.

Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape or Tailing 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Incompatible injection solvent.1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 2. Use a guard column and/or wash the analytical column. If the problem persists, replace the column. 3. Ensure the injection solvent is of similar or weaker elution strength than the initial mobile phase.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Matrix effects from the biological sample. 3. Impure internal standard.1. Prepare fresh mobile phase with high-purity solvents and flush the LC system. 2. Optimize the sample preparation method (e.g., use solid-phase extraction instead of protein precipitation). 3. Check the purity of the internal standard.
Inconsistent Results (Poor Precision) 1. Inconsistent sample preparation. 2. Instability of the analyte in the autosampler. 3. Fluctuations in the MS source.1. Ensure consistent and precise execution of the sample preparation protocol. 2. Check the stability of the analyte in the autosampler at the set temperature and over the analysis time. 3. Clean and service the MS ion source.
Low Signal Intensity or No Peak 1. Incorrect MS/MS parameters (MRM transitions). 2. Analyte degradation. 3. Inefficient extraction from the matrix.1. Optimize the precursor and product ion transitions and collision energy for this compound. 2. Investigate analyte stability at each step of the process. 3. Evaluate and optimize the sample extraction method for better recovery.
Ion Suppression or Enhancement 1. Co-elution with matrix components (e.g., phospholipids). 2. Inadequate chromatographic separation.1. Improve sample cleanup to remove interfering substances. Solid-phase extraction (SPE) is often more effective than protein precipitation (PPT).[8][11] 2. Modify the chromatographic gradient to separate the analyte from the interfering matrix components.

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of istradefylline and its major metabolites, M1 (this compound) and M8.

Analyte Cmax (ng/mL) Tmax (h) AUC (ng*h/mL) Biological Matrix
Istradefylline181.12.011,100Human Plasma
This compound (M1)4.343.5-Human Plasma
M812.63.0610Human Plasma
Data sourced from DrugBank and PubChem.[2][3][5]

Experimental Protocols

Detailed Methodology for Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is a representative method and may require optimization for specific instrumentation and laboratory conditions.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for injection.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from matrix interferences (e.g., start at 5% B, ramp to 95% B, and re-equilibrate).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Istradefylline: To be optimized, but a published method used m/z 385.2 → 195.1.

    • This compound (M1): The molecular weight is 370.40 g/mol .[12] The precursor ion would be [M+H]+ at m/z 371.4. The product ion would need to be determined through infusion and fragmentation experiments. A plausible product ion would result from the fragmentation of the purine-dione structure.

    • Internal Standard: To be determined based on the chosen internal standard.

3. Method Validation

The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Visualizations

Istradefylline_Metabolism Istradefylline Istradefylline Metabolite1 This compound (M1) (Active) Istradefylline->Metabolite1 CYP3A4, CYP1A1/1A2 (O-demethylation) Metabolite2 Hydroxylated Metabolites (e.g., M8) Istradefylline->Metabolite2 CYP Enzymes (Hydroxylation) Conjugates Glucuronide/Sulfate Conjugates Metabolite1->Conjugates UGTs, SULTs

Caption: Metabolic pathway of Istradefylline.

Troubleshooting_Workflow start Start: Analytical Issue Encountered check_system Check LC-MS System Suitability (e.g., standard injection) start->check_system system_ok System OK? check_system->system_ok troubleshoot_system Troubleshoot LC-MS Hardware (e.g., clean source, check for leaks) system_ok->troubleshoot_system No check_sample_prep Review Sample Preparation system_ok->check_sample_prep Yes troubleshoot_system->check_system sample_prep_ok Sample Prep Consistent? check_sample_prep->sample_prep_ok optimize_sample_prep Optimize Sample Preparation (e.g., different extraction, check stability) sample_prep_ok->optimize_sample_prep No check_method Evaluate Analytical Method sample_prep_ok->check_method Yes optimize_sample_prep->check_sample_prep method_ok Method Parameters Correct? check_method->method_ok optimize_method Optimize Method Parameters (e.g., gradient, MRM transitions) method_ok->optimize_method No end End: Issue Resolved method_ok->end Yes optimize_method->check_method

Caption: Troubleshooting workflow for bioanalysis.

References

Preventing degradation of 4-Desmethyl Istradefylline in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Desmethyl Istradefylline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of this compound in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: The primary cause of degradation for istradefylline, the parent compound of this compound, is exposure to light.[1][2] Istradefylline's double bond can undergo photoisomerization from the active E-configuration (trans) to the Z-configuration (cis) when exposed to light, especially in dilute aqueous solutions.[1][2] This leads to a loss of potency and affects analytical accuracy. Given the structural similarity, this compound is expected to be highly susceptible to the same photodegradation pathway.

Q2: How does pH affect the stability of my compound in solution?

A2: this compound, like its parent compound, is a weakly alkaline drug with low aqueous solubility that decreases as pH increases.[3] While it is reported to be relatively stable in acidic conditions, the main factor driving degradation is light exposure rather than pH alone.[4][5] However, maintaining a consistent and appropriate pH is crucial for solubility and consistent experimental results.

Q3: What solvents are recommended for preparing stock solutions?

A3: For stock solutions, organic solvents like DMSO, acetonitrile, or methanol are commonly used.[1][3][6] It is important to use fresh, high-purity solvents. Note that moisture-absorbing DMSO can decrease the solubility of the compound.[6] For working solutions, mobile phases used in HPLC analysis, such as mixtures of acetonitrile and phosphate buffer, are suitable.[4][7][8]

Q4: Can temperature fluctuations impact the stability of my this compound solution?

A4: While photodegradation is the most significant concern, high temperatures can also contribute to degradation.[3][4][5] For short-term storage, solutions should be kept at controlled room temperature or refrigerated, always protected from light. For long-term storage, istradefylline has been shown to be stable in plasma for up to 15 months at -70°C.[9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Loss of compound activity or inconsistent results over time. Photodegradation: The most likely cause is the conversion of the active compound to its inactive Z-isomer due to light exposure.[1][2][10]- Work in a light-controlled environment (e.g., use a dark room or yellow light).- Use amber-colored vials or wrap containers in aluminum foil.- Prepare solutions fresh before use whenever possible.- Minimize the exposure time of the solution to any light source.
Precipitation or cloudiness observed in the solution. Poor Solubility: The compound has very low solubility in aqueous solutions, which is pH-dependent.[3] Using an inappropriate solvent or buffer can cause the compound to fall out of solution.- Confirm the pH of your aqueous buffer; solubility is generally better in more acidic conditions.[3]- For stock solutions, use recommended organic solvents like fresh DMSO or acetonitrile.[6]- Ensure complete dissolution before making further dilutions. Sonication may be helpful.
Appearance of unexpected peaks in HPLC/LC-MS analysis. Degradation Product Formation: The primary degradation product is the Z-isomer, which will have a different retention time in RP-HPLC.[1] Other minor degradation products could form under harsh conditions (e.g., strong acid/base, high heat, or oxidation).[4][5]- Analyze a freshly prepared standard solution to confirm the retention time of the parent compound.- Compare the chromatogram of the degraded sample to the fresh sample to identify the impurity peak.- Follow all light-protection protocols strictly.
Inconsistent quantification and analytical variability. Solution Instability during Analysis: If the autosampler is not light-protected or temperature-controlled, degradation can occur during the analytical run.- Use a temperature-controlled autosampler, preferably with a cover to block ambient light.- Check for autosampler stability over the expected run time by re-injecting the same vial at different time points.[9]
Degradation Pathway Visualization

The primary degradation mechanism for this compound in solution is photoisomerization. This process involves the conversion of the therapeutically active E-isomer (trans) to the inactive Z-isomer (cis) upon exposure to light.

G cluster_main Photoisomerization Pathway E_Isomer This compound (Active E-isomer) Z_Isomer Inactive Z-isomer E_Isomer->Z_Isomer Light Exposure (UV/Ambient)

Primary photodegradation pathway of this compound.
Troubleshooting Workflow

Use the following workflow to diagnose and resolve degradation issues.

G start Degradation Suspected (e.g., new HPLC peak, loss of activity) check_light Were solutions protected from light at all stages? start->check_light implement_light Implement Strict Light Protection: - Use amber vials/foil - Work under yellow light - Prepare fresh solutions check_light->implement_light No check_solvent Is the solvent appropriate and fresh? (e.g., fresh DMSO, ACN) check_light->check_solvent Yes reanalyze Re-run Experiment & Analyze implement_light->reanalyze prepare_new Prepare new stock solution with high-purity solvent check_solvent->prepare_new No check_ph Is the aqueous buffer pH appropriate for solubility? check_solvent->check_ph Yes prepare_new->reanalyze adjust_ph Adjust buffer pH or re-evaluate buffer system check_ph->adjust_ph No check_ph->reanalyze Yes adjust_ph->reanalyze end Problem Resolved reanalyze->end

A logical workflow for troubleshooting degradation issues.

Experimental Protocols

Protocol 1: Stability Assessment by RP-HPLC

This protocol outlines a method to assess the stability of this compound in a specific solution by monitoring the appearance of degradation products over time.

Objective: To quantify the percentage of the parent compound remaining and the formation of the primary degradant (Z-isomer) under specific storage conditions (e.g., light vs. dark).

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile and water

  • Phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate)

  • Amber and clear HPLC vials

  • Calibrated HPLC system with UV detector

Methodology:

  • Preparation of Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or DMSO. From this, prepare a working standard solution (e.g., 20 µg/mL) using the mobile phase as the diluent.[7]

  • Preparation of Test Solutions: Prepare identical solutions of the compound in your experimental buffer or medium. Aliquot the solution into two sets of vials: one set of clear vials (for light exposure) and one set of amber or foil-wrapped vials (for dark control).

  • Storage Conditions: Place the clear vials under a consistent light source (e.g., ambient laboratory light or a photostability chamber). Place the amber vials in a dark location at the same temperature.

  • Time-Point Analysis: At designated time points (e.g., 0, 5 min, 20 min, 35 min, 24 h), inject an aliquot from both the light-exposed and dark control vials into the HPLC system.[1]

  • HPLC Conditions (Example): [3][7]

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile and 0.1% orthophosphoric acid (e.g., 70:30 v/v) or another appropriate acetonitrile/buffer mixture.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 246 nm or 355 nm

    • Injection Volume: 20 µL

  • Data Analysis:

    • At T=0, identify the retention time of the main peak for this compound.

    • At subsequent time points, calculate the peak area of the parent compound and any new peaks that appear (e.g., the Z-isomer).

    • Calculate the percentage of the compound remaining at each time point relative to T=0 for both light and dark conditions.

    • Plot the percentage of the parent compound remaining versus time for both conditions to visualize the degradation rate. The appearance of a new peak in the light-exposed sample, but not the dark sample, strongly indicates photodegradation.[1]

References

Technical Support Center: Addressing Low Solubility of 4-Desmethyl Istradefylline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Desmethyl Istradefylline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the low aqueous solubility of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are intended to assist you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is the primary active metabolite of Istradefylline, a selective adenosine A2A receptor antagonist.[1][2] Like its parent compound, Istradefylline, which is classified as a Biopharmaceutics Classification System (BCS) Class II drug, this compound is expected to exhibit low aqueous solubility and high permeability.[3] Low solubility can significantly hinder in vitro assay performance, lead to inaccurate experimental results, and pose challenges for developing suitable formulations for in vivo studies due to poor bioavailability.[2]

Q2: What is the expected aqueous solubility of this compound?

Q3: How does pH influence the solubility of this compound?

A3: Istradefylline, the parent compound, is a weakly alkaline drug, and its solubility is pH-dependent, demonstrating higher solubility in acidic conditions.[4] It is highly probable that this compound, as a structurally related xanthine derivative, will exhibit similar pH-dependent solubility. Therefore, adjusting the pH of aqueous buffers to be more acidic may enhance its solubility.

Q4: Are there any known stability issues with this compound in solution?

A4: The parent compound, Istradefylline, is known to be photosensitive and can undergo photoisomerization when exposed to light in solution.[5] It is advisable to handle solutions of this compound with care, protecting them from light to prevent potential degradation.

Troubleshooting Guide

Issue 1: Compound Precipitation in Aqueous Buffers

Q: I am observing precipitation of this compound when preparing my aqueous stock solutions or during my assay. What can I do?

A: This is a common issue due to the compound's low intrinsic solubility. Here are several strategies you can employ, starting with the simplest:

  • pH Adjustment: As this compound is likely a weak base, lowering the pH of your buffer can significantly increase its solubility.[4] Attempt to dissolve the compound in a buffer with a pH of 1-2 units below its pKa.

  • Use of Co-solvents: Incorporating a water-miscible organic solvent (co-solvent) can substantially increase the solubility.[6] Common co-solvents for preclinical studies include DMSO, ethanol, and polyethylene glycols (PEGs).[6] It is crucial to start with a small percentage of the co-solvent (e.g., 1-5%) and assess its compatibility with your experimental system, as high concentrations can affect biological assays.

  • Employing Solubilizing Agents:

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.[7]

    • Surfactants: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their solubility in aqueous media.[6] Non-ionic surfactants like Tween® 80 or Cremophor® EL are often used in formulations. The concentration should be kept above the critical micelle concentration (CMC).

Issue 2: Inconsistent Results in Biological Assays

Q: My experimental results with this compound are not reproducible. Could this be related to its solubility?

A: Absolutely. Inconsistent results are a frequent consequence of working with poorly soluble compounds. Here’s a troubleshooting workflow:

Caption: Troubleshooting workflow for inconsistent assay results.

Explanation of the workflow:

  • Verify Complete Dissolution: Always ensure your compound is fully dissolved in your stock solution and does not precipitate upon dilution into the final assay buffer. Visually inspect for any particulates or turbidity.

  • Assess Solution Stability: A compound might be initially soluble but precipitate over the course of an experiment. You can assess this by measuring the concentration of the compound in your assay medium at different time points.

  • Optimize Solubilization Method: If you suspect precipitation, you may need to increase the concentration of your co-solvent or solubilizing agent, or switch to a more effective one. Be mindful of the tolerance of your biological system to these excipients.

Quantitative Data on Solubility Enhancement

While specific data for this compound is limited, the following tables provide solubility data for the parent compound, Istradefylline, which can serve as a valuable reference point.

Table 1: Solubility of Istradefylline in Different Solvents at Various Temperatures [4]

SolventTemperature (K)Mole Fraction Solubility (x 10^4)
Acetonitrile293.151.85
303.152.59
313.153.61
323.154.98
333.156.82
Methanol293.150.98
303.151.35
313.151.85
323.152.51
333.153.39
Ethanol293.150.75
303.151.03
313.151.41
323.151.91
333.152.57
Ethyl Acetate293.151.23
303.151.71
313.152.36
323.153.23
333.154.41

Table 2: pH-Dependent Aqueous Solubility of Istradefylline at 293.15 K [4]

pHSolubility (mg/mL)
1.20.0012
4.50.0008
6.80.0006
7.40.0005
12.0< 0.0001

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes the thermodynamic solubility measurement.

G cluster_prep Preparation cluster_analysis Analysis A Add excess this compound to buffer B Equilibrate at constant temperature (e.g., 24-48h with shaking) A->B C Centrifuge or filter to remove undissolved solid B->C D Quantify concentration in the supernatant (e.g., by HPLC-UV) C->D

Caption: Workflow for thermodynamic solubility determination.

Methodology:

  • Preparation: Add an excess amount of this compound powder to a known volume of the aqueous buffer of interest in a sealed vial.

  • Equilibration: Place the vial in a shaker bath at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient time to reach equilibrium (typically 24 to 72 hours).

  • Separation: After equilibration, separate the undissolved solid from the saturated solution by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a 0.22 µm filter.

  • Quantification: Carefully take an aliquot of the clear supernatant and determine the concentration of this compound using a validated analytical method, such as HPLC-UV. A standard calibration curve should be prepared in the same buffer, if possible, or in a solvent in which the compound is freely soluble.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This method can be used to enhance the dissolution rate by dispersing the compound in a hydrophilic polymer matrix.

Methodology:

  • Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30 or hydroxypropyl methylcellulose (HPMC)) in a common volatile organic solvent (e.g., a mixture of dichloromethane and methanol). The drug-to-polymer ratio can be varied (e.g., 1:1, 1:5, 1:10 by weight) to find the optimal formulation.

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will result in the formation of a thin film on the wall of the flask.

  • Drying: Further dry the film under vacuum for at least 24 hours to remove any residual solvent.

  • Pulverization: Scrape the dried film and pulverize it into a fine powder using a mortar and pestle. The resulting powder is the solid dispersion.

  • Characterization: The solid dispersion can be characterized for its dissolution properties and compared to the pure compound.

Signaling Pathway Context: Adenosine A2A Receptor Antagonism

The low solubility of this compound presents a challenge to its primary therapeutic action, which is the antagonism of the adenosine A2A receptor. The following diagram illustrates the simplified signaling pathway.

Adenosine_Pathway Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR Activates AC Adenylyl Cyclase A2AR->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., modulation of neurotransmitter release) PKA->Cellular_Response Phosphorylates targets leading to Istradefylline This compound Istradefylline->A2AR Blocks

Caption: Simplified signaling pathway of the adenosine A2A receptor.

By effectively addressing the solubility issues of this compound, researchers can ensure more reliable and accurate investigations into its role in modulating this important signaling pathway.

References

Minimizing off-target effects of 4-Desmethyl Istradefylline in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects when using 4-Desmethyl Istradefylline in various assays. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an active metabolite of Istradefylline.[1] Istradefylline is a potent and selective adenosine A2A receptor antagonist.[1] The primary mechanism of action for both compounds is the blockade of the adenosine A2A receptor, which is a G-protein-coupled receptor. In the central nervous system, particularly the basal ganglia, antagonism of the A2A receptor modulates dopaminergic signaling, which is relevant in conditions like Parkinson's disease.

Q2: What are the potential off-target effects of this compound?

While Istradefylline is known for its high selectivity for the adenosine A2A receptor, as a xanthine derivative, this compound may have the potential for off-target activities characteristic of this chemical class. These could include:

  • Inhibition of other adenosine receptor subtypes (A1, A2B, A3): Although Istradefylline has a significantly higher affinity for A2A receptors, cross-reactivity, especially at higher concentrations, can be a concern.

  • Inhibition of phosphodiesterases (PDEs): Xanthine derivatives are known to inhibit PDEs, which can lead to an increase in intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP) levels, independent of adenosine receptor blockade.

  • Interactions with other receptors, ion channels, or enzymes: While less common for selective compounds, unexpected interactions can occur.

Q3: How can I determine if the observed effects in my assay are due to on-target A2A receptor antagonism or off-target effects?

Distinguishing between on-target and off-target effects is crucial for data interpretation. A multi-pronged approach is recommended, including the use of specific controls and orthogonal validation methods. The troubleshooting guides below provide detailed experimental strategies to address this.

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Assay Results

If you are observing unexpected or inconsistent results in your assay when using this compound, it is important to systematically troubleshoot potential causes, including off-target effects.

Troubleshooting Workflow

A Start: Unexpected Assay Results B Verify Compound Integrity and Concentration A->B C Optimize Assay Conditions B->C D Perform Control Experiments to Differentiate On-Target vs. Off-Target Effects C->D E Analyze and Interpret Control Data D->E F Conclusion: On-Target Effect Confirmed E->F Controls validate on-target activity G Conclusion: Off-Target Effect Suspected E->G Controls suggest off-target activity

Caption: A logical workflow for troubleshooting unexpected assay results.

Table 1: Troubleshooting Unexpected Assay Results

Potential Cause Recommended Action Expected Outcome if Addressed
Compound Degradation or Impurity Verify the purity and integrity of the this compound stock solution using methods like HPLC or LC-MS. Prepare fresh stock solutions.Consistent and reproducible assay results.
Incorrect Compound Concentration Confirm the concentration of the stock solution and ensure accurate dilutions. Perform a dose-response curve to determine the optimal concentration range.A clear and reproducible dose-dependent effect in the assay.
Suboptimal Assay Conditions Optimize key assay parameters such as incubation time, temperature, cell density, and substrate/ligand concentrations.Improved assay window and reduced variability.
Off-Target Effects Implement the control experiments outlined in the "Experimental Protocols" section below to distinguish on-target from off-target effects.Clearer understanding of whether the observed effect is mediated by the A2A receptor.
Issue 2: Suspected Off-Target Activity

If your initial troubleshooting suggests that the observed effects may not be mediated by the adenosine A2A receptor, the following steps can help identify and mitigate these off-target effects.

Table 2: Strategies to Mitigate and Identify Off-Target Effects

Strategy Detailed Approach Rationale
Use of a Structurally Unrelated A2A Antagonist Treat your experimental system with a known A2A antagonist from a different chemical class (e.g., ZM241385).If both compounds produce the same phenotype, it is more likely to be an on-target effect.
Employ a Negative Control Compound Use a structurally similar but inactive analog of this compound, if available.An inactive analog should not produce the same biological effect, helping to confirm that the observed activity is not due to a general property of the chemical scaffold.
Adenosine A2A Receptor Knockdown/Knockout Perform the assay in a cell line where the A2A receptor has been knocked down (e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR/Cas9).If the effect of this compound is abolished or significantly reduced in the absence of the A2A receptor, this strongly supports an on-target mechanism.
Competitive Binding Assays In a cell-based or membrane-based assay, determine if the effect of this compound can be competed away by a known A2A receptor agonist (e.g., NECA).A competitive relationship indicates that both compounds are acting at the same receptor.
Counter-Screening Test this compound in assays for common off-targets of xanthine derivatives, such as a panel of phosphodiesterases or other adenosine receptor subtypes.This can directly identify potential off-target interactions.
Concentration Optimization Use the lowest effective concentration of this compound that elicits the desired on-target effect.Off-target effects are often observed at higher concentrations, so minimizing the concentration can improve selectivity.

Experimental Protocols

Protocol 1: Validating On-Target Activity using a Structurally Unrelated Antagonist
  • Objective: To confirm that the observed biological effect is due to A2A receptor antagonism and not a compound-specific off-target effect.

  • Materials:

    • This compound

    • A structurally unrelated A2A receptor antagonist (e.g., ZM241385)

    • Experimental system (e.g., cell line, tissue preparation)

    • Assay reagents

  • Method:

    • Prepare a dose-response curve for both this compound and the unrelated A2A antagonist in your assay.

    • Determine the EC50 or IC50 values for both compounds.

    • Compare the maximal efficacy and the shape of the dose-response curves.

Protocol 2: A2A Receptor Knockdown to Confirm On-Target Effects
  • Objective: To verify that the cellular effects of this compound are dependent on the presence of the adenosine A2A receptor.

  • Materials:

    • Cell line expressing the adenosine A2A receptor

    • siRNA or shRNA targeting the A2A receptor

    • Non-targeting control siRNA/shRNA

    • Transfection reagents

    • This compound

    • Reagents for western blotting or qPCR to confirm knockdown

  • Method:

    • Transfect cells with A2A receptor-specific siRNA/shRNA or a non-targeting control.

    • After a suitable incubation period (e.g., 48-72 hours), confirm A2A receptor knockdown by western blot or qPCR.

    • Treat both knockdown and control cells with a range of concentrations of this compound.

    • Perform your functional assay and compare the response between the knockdown and control cells.

  • Interpretation: A significant reduction or complete loss of the effect of this compound in the A2A receptor knockdown cells compared to the control cells provides strong evidence for an on-target mechanism.

Experimental Workflow for A2A Receptor Knockdown

A Start: Cell Culture B Transfect with A2A siRNA or Control siRNA A->B C Incubate for 48-72 hours B->C D Confirm A2A Knockdown (Western/qPCR) C->D E Treat Cells with this compound D->E F Perform Functional Assay E->F G Analyze and Compare Results F->G cluster_membrane Cell Membrane A2AR A2A Receptor Gs Gs A2AR->Gs AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Adenosine Adenosine Adenosine->A2AR Activates Istradefylline 4-Desmethyl Istradefylline Istradefylline->A2AR Blocks Gs->AC ATP ATP PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

References

Cell viability issues with 4-Desmethyl Istradefylline treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering cell viability issues during in-vitro experiments with 4-Desmethyl Istradefylline.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is the primary active metabolite of Istradefylline.[1][2] Istradefylline is a selective antagonist of the adenosine A2A receptor.[1][2][3] These receptors are abundant in the basal ganglia and are involved in modulating dopaminergic signaling.[3][4] By blocking the A2A receptor, Istradefylline, and presumably its active metabolite, indirectly enhances dopaminergic neurotransmission.[3] While the precise mechanism of action for this compound's effect on cell viability in various in-vitro models is not extensively published, it is expected to act primarily through A2A receptor antagonism.

Q2: What are the known metabolites of Istradefylline?

A2: The primary active metabolite of Istradefylline is 4'-O-monodesmethyl istradefylline (M1), also known as this compound.[1][2] Other identified metabolites include 1-β-hydroxylated-4'-O-demethyl istradefylline (M2), 3',4'-O-didemethyl istradefylline (M3), and various conjugates.[1][2]

Q3: Are there any known off-target effects of Istradefylline or its metabolites?

A3: Istradefylline is known to be highly selective for the adenosine A2A receptor, with a 56-fold higher affinity for A2A over A1 receptors.[1][2] It has not demonstrated significant effects on other neurotransmitter receptors like dopamine, serotonin, or norepinephrine.[5] However, at high concentrations in in-vitro systems, the possibility of off-target effects should always be considered.

Troubleshooting Guide: Cell Viability Issues

Issue 1: Higher than expected cytotoxicity or a steep drop in cell viability.
Possible Cause Troubleshooting Step
Compound Precipitation Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, consider preparing a fresh, lower concentration stock solution or using a different solvent. Note that Istradefylline has low aqueous solubility.[6]
Solvent Toxicity Run a vehicle control experiment with the solvent used to dissolve this compound at the same final concentration used in your experiment. This will help determine if the solvent itself is contributing to cytotoxicity.
High Compound Concentration Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal, non-toxic working concentration for your specific cell line.
Cell Line Sensitivity Different cell lines can have varying expression levels of the A2A receptor and different sensitivities to its modulation. Consider testing the compound on a different cell line or a cell line with known A2A receptor expression.
Assay Interference Some compounds can interfere with the reagents used in cell viability assays (e.g., reducing MTT tetrazolium salt). To rule this out, perform a cell-free assay by adding the compound to the assay medium and reagents without cells to check for any direct chemical reactions.
Issue 2: Inconsistent or non-reproducible cell viability results.
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette to minimize well-to-well variability in cell number.
Edge Effects in Multi-well Plates Evaporation from the outer wells of a multi-well plate can lead to increased compound concentration and affect cell viability. To mitigate this, avoid using the outer wells or fill them with sterile PBS or medium.
Mycoplasma Contamination Mycoplasma contamination can significantly impact cell health and experimental outcomes. Regularly test your cell cultures for mycoplasma.
Compound Instability Prepare fresh dilutions of this compound for each experiment from a frozen stock solution to avoid degradation. Istradefylline has been noted to have poor photostability in solution.[7]

Quantitative Data Summary

The following tables summarize clinical trial data for the parent compound, Istradefylline . This data is provided for context and may not be directly applicable to in-vitro cell viability experiments with this compound.

Table 1: Common Adverse Events of Istradefylline in Clinical Trials

Adverse EventIstradefylline 20 mg/dayIstradefylline 40 mg/dayPlacebo
Dyskinesia15% - 17%17%8%
Dizziness3.1%5.6%3.8%
Constipation>5%>5%<5%
Nausea4.2%6.3%4.7%
Hallucinations>5%>5%<5%
Insomnia>5%>5%<5%
Data compiled from multiple sources.[5][8][9][10]

Table 2: Discontinuation Rates in Istradefylline Clinical Trials

Reason for DiscontinuationIstradefylline 20 mg/dayIstradefylline 40 mg/dayPlacebo
Adverse Events5%6%5%
Data from a pooled analysis of four clinical trials.[9][10]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Calcein-AM Cell Viability Assay
  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Calcein-AM Staining: Prepare a working solution of Calcein-AM in PBS or culture medium. Remove the treatment medium and wash the cells with PBS. Add the Calcein-AM solution to each well and incubate for 15-30 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~490 nm and emission at ~520 nm.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2A_Receptor Adenosine A2A Receptor Adenosine->A2A_Receptor Activates 4-Desmethyl_Istradefylline 4-Desmethyl_Istradefylline 4-Desmethyl_Istradefylline->A2A_Receptor Inhibits G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular_Response PKA->Cellular_Response Phosphorylates Targets

Caption: Adenosine A2A receptor signaling pathway and the inhibitory action of this compound.

Cell_Viability_Workflow start Start: Cell Culture seed_cells Seed cells in multi-well plate start->seed_cells incubate1 Incubate for 24h (Cell Attachment) seed_cells->incubate1 add_compound Add this compound (and controls) incubate1->add_compound incubate2 Incubate for Treatment Duration add_compound->incubate2 viability_assay Perform Cell Viability Assay (e.g., MTT, Calcein-AM) incubate2->viability_assay measure Measure Signal (Absorbance/Fluorescence) viability_assay->measure analyze Data Analysis and Interpretation measure->analyze end End: Results analyze->end

Caption: General experimental workflow for assessing cell viability after treatment.

References

Validation & Comparative

A Comparative Analysis of the Potency of Istradefylline and its Primary Metabolite, 4-Desmethyl Istradefylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency of Istradefylline, a selective adenosine A2A receptor antagonist, and its primary active metabolite, 4-Desmethyl Istradefylline (M1). Istradefylline is an established adjunctive treatment for Parkinson's disease, and understanding the pharmacological activity of its metabolites is crucial for a comprehensive understanding of its in vivo efficacy and safety profile.

Executive Summary

Data Presentation: In Vitro Potency Comparison

The following table summarizes the available quantitative data on the binding affinity (Ki) of Istradefylline and this compound to the adenosine A2A receptor. It is important to note that these values are compiled from different sources and may have been determined under varying experimental conditions.

CompoundTargetAssay TypeReported Ki (nM)Source
Istradefylline Human Adenosine A2A ReceptorRadioligand Binding Assay9.12Commercial Supplier
This compound Adenosine A2A ReceptorRadioligand Binding Assay2.2Commercial Supplier[1]

Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Mechanism of Action and Signaling Pathway

Both Istradefylline and this compound exert their pharmacological effects by blocking the adenosine A2A receptor. In the basal ganglia, particularly in the striatum, A2A receptors are highly expressed on the medium spiny neurons of the indirect pathway. Activation of these Gs-coupled receptors by endogenous adenosine stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately enhances the inhibitory output of the indirect pathway, which contributes to the motor symptoms of Parkinson's disease. By antagonizing the A2A receptor, Istradefylline and its active metabolite inhibit this signaling pathway, thereby reducing the excessive inhibitory output and helping to restore motor control.

Adenosine_A2A_Receptor_Signaling_Pathway cluster_extracellular cluster_membrane Cell Membrane cluster_intracellular Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR Activates Istradefylline Istradefylline / This compound Istradefylline->A2AR Blocks G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Indirect_Pathway Increased Inhibitory Output of Indirect Pathway PKA->Indirect_Pathway Leads to Radioligand_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes with A2A Receptor - Radioligand ([3H]ZM241385) - Test Compounds (Istradefylline / Metabolite) Start->Prepare_Reagents Incubation Incubate Components: Membranes + Radioligand + Test Compound Prepare_Reagents->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Quantification Quantify Radioactivity (Scintillation Counting) Washing->Quantification Data_Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki (Cheng-Prusoff) Quantification->Data_Analysis End End Data_Analysis->End

References

A Comparative Analysis of Istradefylline and its Primary Metabolite, 4-Desmethyl Istradefylline, in Adenosine A2A Receptor Occupancy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of istradefylline and its primary active metabolite, 4-desmethyl istradefylline, with a focus on their interaction with the adenosine A2A receptor. Istradefylline, marketed as Nourianz®, is a selective adenosine A2A receptor antagonist used as an adjunctive treatment to levodopa/carbidopa for Parkinson's disease.[1] Its pharmacological activity is, in part, attributed to its active metabolite, this compound (also known as M1).[1][2] While both compounds are known to be potent antagonists of the A2A receptor, this guide will synthesize the available quantitative data to facilitate a comparative understanding of their receptor occupancy, supported by detailed experimental protocols.

Executive Summary

Quantitative Data Comparison

The following tables summarize the available quantitative data for the A2A receptor binding and occupancy of istradefylline and this compound. It is crucial to note that the in vivo and in vitro data presented are from different studies and experimental conditions, and therefore, direct comparison of the absolute values should be made with caution.

Table 1: In Vitro A2A Receptor Binding Affinity

CompoundReceptor SourceRadioligandKi (nM)Study Type
Istradefylline Human A2A[3H]-CGS 2168010-20In vitro radioligand binding assay
This compound Not SpecifiedNot Specified2.2In vitro (Data from a commercial vendor, peer-reviewed protocol not available)[3]

Table 2: In Vivo A2A Receptor Occupancy of Istradefylline in Humans (PET Studies)

Dose (oral)Brain RegionOccupancy (%)RadiotracerStudy Population
20 mg (single dose)Striatum39.5[11C]-preladenantParkinson's Disease Patients
40 mg (single dose)Striatum52.1[11C]-preladenantParkinson's Disease Patients
20 mg (long-term)Striatum72.1[11C]-preladenantParkinson's Disease Patients
40 mg (long-term)Striatum86.5[11C]-preladenantParkinson's Disease Patients

Experimental Protocols

In Vitro Radioligand Binding Assay for Istradefylline

This protocol is based on the methodology described in Saki et al., 2013.[4]

  • Objective: To determine the binding affinity (Ki) of istradefylline for the human adenosine A2A receptor.

  • Materials:

    • Membrane preparations from cells stably expressing the human A2A receptor.

    • Radioligand: [3H]-CGS 21680 (a selective A2A receptor agonist).

    • Non-specific binding control: Unlabeled CGS 21680 at a high concentration.

    • Test compound: Istradefylline at various concentrations.

    • Assay buffer: 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2.

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Incubate the cell membrane preparations with [3H]-CGS 21680 and varying concentrations of istradefylline in the assay buffer.

    • For determining non-specific binding, a parallel set of incubations is performed in the presence of a saturating concentration of unlabeled CGS 21680.

    • The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The IC50 value (the concentration of istradefylline that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo A2A Receptor Occupancy Measurement of Istradefylline using PET

This protocol is based on methodologies from human PET imaging studies.

  • Objective: To quantify the occupancy of A2A receptors in the human brain after oral administration of istradefylline.

  • Subjects: Parkinson's disease patients.

  • PET Radiotracer: [11C]-preladenant, a selective A2A receptor antagonist radioligand.

  • Procedure:

    • A baseline PET scan is performed on each subject before the administration of istradefylline to measure the baseline A2A receptor availability.

    • Subjects are then administered a single or repeated oral dose of istradefylline (e.g., 20 mg or 40 mg).

    • A second PET scan is performed at a specified time after istradefylline administration.

    • During each PET scan, dynamic images of the brain are acquired over a period of time (e.g., 90 minutes) following the intravenous injection of [11C]-preladenant.

    • Arterial blood sampling may be performed to measure the concentration of the radiotracer in the plasma over time, which is used as an input function for kinetic modeling.

  • Data Analysis:

    • The PET images are co-registered with anatomical MRI scans for accurate delineation of brain regions of interest (e.g., striatum).

    • The time-activity curves of the radiotracer in different brain regions are generated.

    • The binding potential (BPND), an index of receptor availability, is calculated for the regions of interest using pharmacokinetic modeling (e.g., simplified reference tissue model).

    • The A2A receptor occupancy is calculated using the following formula: Occupancy (%) = [(BPND_baseline - BPND_post-drug) / BPND_baseline] x 100

Visualizations

Logical Relationship: Istradefylline Metabolism and A2A Receptor Interaction

Istradefylline Istradefylline (Parent Drug) Metabolism Metabolism (CYP1A1, CYP3A4, etc.) Istradefylline->Metabolism Primary Metabolic Pathway Receptor Adenosine A2A Receptor Istradefylline->Receptor Binds and antagonizes Metabolite This compound (M1) (Active Metabolite) Metabolism->Metabolite Metabolite->Receptor Binds and antagonizes

Caption: Metabolic pathway of Istradefylline to its active metabolite.

Adenosine A2A Receptor Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A2AR Adenosine A2A Receptor Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates Adenosine Adenosine (Agonist) Adenosine->A2AR Binds to Istradefylline Istradefylline / This compound (Antagonist) Istradefylline->A2AR Blocks

Caption: Simplified A2A receptor signaling cascade.

Conclusion

Istradefylline is a potent and selective adenosine A2A receptor antagonist, and this activity is shared by its primary metabolite, this compound. Human PET studies have demonstrated that therapeutic doses of istradefylline achieve high levels of A2A receptor occupancy in the brain, which is consistent with its clinical efficacy in Parkinson's disease. While direct comparative data on the A2A receptor occupancy of this compound is lacking in peer-reviewed literature, the available in vitro data suggests it is a highly potent molecule. Future research directly comparing the receptor binding kinetics and in vivo occupancy of istradefylline and its metabolites would provide a more complete understanding of their respective contributions to the overall pharmacological effect.

References

Unveiling the Potential of 4-Desmethyl Istradefylline in Parkinson's Disease Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical profile of 4-Desmethyl Istradefylline, the active metabolite of the approved Parkinson's drug Istradefylline, reveals a potent adenosine A2A receptor antagonist with a promising therapeutic window. This guide provides a comprehensive comparison with its parent drug and other key A2A receptor antagonists, Preladenant and Tozadenant, supported by experimental data and detailed methodologies to aid researchers in the ongoing quest for more effective Parkinson's therapies.

This comparative guide is intended for researchers, scientists, and drug development professionals. It objectively evaluates the performance of this compound against relevant alternatives, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

Performance Comparison of Adenosine A2A Receptor Antagonists

The primary mechanism of action for this class of compounds is the antagonism of the adenosine A2A receptor, which is highly expressed in the basal ganglia, a key brain region affected in Parkinson's disease. By blocking this receptor, these antagonists can modulate dopamine signaling and alleviate motor symptoms. The following tables summarize the key performance indicators of this compound and its comparators.

Table 1: In Vitro Receptor Binding Affinity

This table compares the binding affinity (Ki) of the compounds for the human adenosine A2A receptor. A lower Ki value indicates a higher binding affinity.

CompoundKi (nM) for human Adenosine A2A Receptor
This compound2.2[1][2]
Istradefylline2.2
Preladenant1.1[3][4]
Tozadenant11.5[5]
Table 2: Efficacy in Preclinical Parkinson's Disease Models

This table summarizes the observed efficacy of the compounds in various animal models of Parkinson's disease.

CompoundAnimal ModelKey Efficacy Findings
This compound Data not available in searched results-
Istradefylline MPTP-treated primates- Alleviated postural deficits when used alone. - Increased "on-time" and enhanced therapeutic effects on bradykinesia and locomotion when combined with an optimal L-DOPA dose. - Exacerbated dyskinesia when combined with an optimal L-DOPA dose.[6] - Improved motor disability and reduced "OFF" time when co-administered with suboptimal L-DOPA.[7]
Haloperidol-induced catalepsy in rodents- Significantly ameliorated drug-induced catalepsy in a dose-dependent manner. - A combination of subthreshold doses of istradefylline and levodopa also markedly improved catalepsy.
Preladenant MPTP-treated primates- Monotherapy improves motor function without causing dyskinesia. - As an adjunct to levodopa, it improves motor function without worsening dyskinesia.[8]
Rodent models of PD- Reversed motor impairments induced by dopamine depletion or antagonism.[9]
Tozadenant Rat models of depression and anxiety- Demonstrated antidepressant and anxiolytic-like effects.[10]
Table 3: Preclinical and Clinical Safety Profile

This table outlines the key safety findings for each compound from preclinical and early clinical studies.

CompoundKey Safety Findings
This compound Data not available in searched results
Istradefylline Preclinical and Clinical
Preladenant Preclinical and Clinical
Tozadenant Clinical

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the adenosine A2A receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human adenosine A2A receptor (e.g., HEK-293 cells).

  • Radioligand: A radiolabeled A2A receptor antagonist, such as [³H]ZM241385, is used as the ligand.[11]

  • Assay:

    • Increasing concentrations of the unlabeled test compound are incubated with the cell membranes and a fixed concentration of the radioligand.

    • The reaction is allowed to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration.

    • The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Haloperidol-Induced Catalepsy in Rats

Objective: To assess the potential of a test compound to reverse the cataleptic state induced by a dopamine D2 receptor antagonist, mimicking parkinsonian motor deficits.

Methodology:

  • Animals: Male Wistar rats are commonly used.

  • Induction of Catalepsy: Haloperidol (typically 1.0 mg/kg) is administered intraperitoneally to induce catalepsy.[12]

  • Test Compound Administration: The test compound is administered at various doses, either before or after the induction of catalepsy.

  • Assessment of Catalepsy: The degree of catalepsy is measured using the bar test. The rat's forepaws are placed on a horizontal bar, and the time it takes for the rat to remove its paws from the bar (descent latency) is recorded.[13][14][15] A longer descent latency indicates a more severe cataleptic state.

  • Data Analysis: The ability of the test compound to reduce the descent latency compared to a vehicle-treated control group is evaluated.

MPTP-Induced Parkinsonism in Primates

Objective: To evaluate the efficacy of a test compound in a primate model that closely mimics the motor symptoms of Parkinson's disease.

Methodology:

  • Animals: Macaques or marmosets are commonly used.

  • Induction of Parkinsonism: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered to selectively destroy dopaminergic neurons in the substantia nigra.

  • Behavioral Assessment: A battery of behavioral tests is used to assess parkinsonian symptoms, including:

    • Clinical Rating Scale: Similar to the Unified Parkinson's Disease Rating Scale (UPDRS) used in humans, to score motor deficits such as tremor, bradykinesia, rigidity, and postural instability.

    • Locomotor Activity: Measured using automated activity monitors.

    • "On/Off" Time: In animals treated with L-DOPA, the duration of "on" time (good motor function) and "off" time (return of parkinsonian symptoms) is recorded.

  • Test Compound Administration: The test compound is administered alone or in combination with L-DOPA, and its effects on the behavioral parameters are evaluated.

  • Data Analysis: The improvement in motor scores, increase in locomotor activity, and reduction in "off" time are analyzed to determine the efficacy of the test compound.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To better understand the underlying mechanisms and experimental designs, the following diagrams have been generated using Graphviz (DOT language).

Adenosine_A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR binds Gs Gs protein A2AR->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts ATP to Gs->AC activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation leads to Experimental_Workflow_Catalepsy start Start animal_prep Animal Preparation (Wistar Rats) start->animal_prep haloperidol Induce Catalepsy (Haloperidol 1.0 mg/kg i.p.) animal_prep->haloperidol compound_admin Administer Test Compound (e.g., this compound) haloperidol->compound_admin bar_test Assess Catalepsy (Bar Test - Measure Descent Latency) compound_admin->bar_test data_analysis Data Analysis (Compare descent latency to control) bar_test->data_analysis end End data_analysis->end Logical_Relationship_A2A_Antagonism cluster_striatum Striatum Dopamine Dopamine (Inhibitory) Motor_Output Motor Output (Balanced) Dopamine->Motor_Output promotes Adenosine Adenosine (Excitatory) Adenosine->Motor_Output inhibits A2A_Antagonist A2A Receptor Antagonist (e.g., this compound) A2A_Antagonist->Adenosine blocks effect of A2A_Antagonist->Motor_Output restores balance

References

Comparative Analysis of 4-Desmethyl Istradefylline Cross-reactivity with Adenosine Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 4-Desmethyl Istradefylline, the primary active metabolite of the selective adenosine A₂A receptor antagonist Istradefylline, with other adenosine receptor subtypes. The objective is to present available experimental data to inform research and drug development decisions.

Introduction

Istradefylline is a selective adenosine A₂A receptor antagonist approved for the treatment of Parkinson's disease.[1][2][3] Its primary active metabolite, this compound (also known as M1), is formed through metabolism by cytochrome P450 enzymes, primarily CYP1A1, CYP3A4, and CYP3A5.[4][5] Understanding the selectivity profile of this major metabolite is crucial for a comprehensive assessment of the drug's overall pharmacological effects and potential off-target interactions. This guide summarizes the available quantitative data on the binding affinity of this compound for the adenosine A₂A receptor and discusses its likely cross-reactivity with A₁, A₂B, and A₃ receptors based on the profile of the parent compound.

Data Presentation

The following table summarizes the known binding affinity of this compound for the human adenosine A₂A receptor.

CompoundReceptor SubtypeBinding Affinity (Ki) [nM]
This compound Adenosine A₂A2.2
Adenosine A₁Data not publicly available
Adenosine A₂BData not publicly available
Adenosine A₃Data not publicly available

While specific quantitative data for the metabolite's cross-reactivity is lacking, the parent compound, Istradefylline, is known to be highly selective for the A₂A receptor. Reports indicate that Istradefylline has a 56- to 100-fold lower affinity for the A₁ receptor compared to the A₂A receptor.[5] The affinity for A₂B and A₃ receptors is also reported to be significantly lower than for A₂A. Given that this compound is the primary active metabolite, it is reasonable to infer a similar selectivity profile with low cross-reactivity for other adenosine receptor subtypes. However, this remains an inference in the absence of direct experimental data for the metabolite.

Signaling Pathway and Experimental Workflow

To provide context for the experimental evaluation of adenosine receptor antagonists, the following diagrams illustrate the canonical signaling pathway of the adenosine A₂A receptor and a typical experimental workflow for assessing receptor binding.

cluster_membrane Cell Membrane A2AR Adenosine A₂A Receptor G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to Adenosine Adenosine Adenosine->A2AR Binds to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Cellular_Response Cellular Response CREB->Cellular_Response Leads to

Figure 1: Adenosine A₂A Receptor Signaling Pathway.

start Start prep Prepare membranes from cells expressing adenosine receptor subtypes (A₁, A₂A, A₂B, A₃) start->prep incubate Incubate membranes with a radioligand (e.g., [³H]CGS 21680 for A₂A) and varying concentrations of This compound prep->incubate separate Separate bound and free radioligand (e.g., via rapid filtration) incubate->separate quantify Quantify radioactivity of bound radioligand separate->quantify analyze Analyze data to determine IC₅₀ and calculate Ki values quantify->analyze end End analyze->end

Figure 2: Experimental Workflow for Receptor Binding Assay.

Experimental Protocols

The following is a representative protocol for a radioligand binding assay to determine the affinity of a test compound for adenosine receptor subtypes. This protocol is based on generally accepted methodologies in the field.

Objective: To determine the inhibitory constant (Ki) of this compound for human adenosine A₁, A₂A, A₂B, and A₃ receptors.

Materials:

  • Membrane Preparations: Commercially available or in-house prepared cell membranes from cell lines stably expressing the individual human adenosine receptor subtypes (e.g., CHO-K1 or HEK293 cells).

  • Radioligands:

    • For A₁ Receptor: [³H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine)

    • For A₂A Receptor: [³H]CGS 21680 (2-[p-(2-carboxyethyl)phenethylamino]-5'-N-ethylcarboxamidoadenosine)

    • For A₂B Receptor: [³H]DPCPX or another suitable antagonist radioligand.

    • For A₃ Receptor: [¹²⁵I]AB-MECA (N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide)

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Ligand: A high concentration of a non-radiolabeled adenosine receptor agonist or antagonist (e.g., NECA - 5'-N-Ethylcarboxamidoadenosine).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and adenosine deaminase (to remove endogenous adenosine).

  • Filtration Apparatus: Cell harvester and glass fiber filters.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membrane preparations on ice. Dilute the membranes in the assay buffer to a final protein concentration optimized for each receptor subtype.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer.

    • Varying concentrations of this compound (typically in a serial dilution).

    • Radioligand at a concentration near its Kd.

    • For determining non-specific binding, add a high concentration of the non-specific binding ligand instead of the test compound.

    • For determining total binding, add only the assay buffer and radioligand.

  • Initiation of Reaction: Add the diluted membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).

  • Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a one-site competition binding model using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound is a potent antagonist of the adenosine A₂A receptor. While direct experimental data on its binding affinity for other adenosine receptor subtypes (A₁, A₂B, and A₃) are not publicly available, the high selectivity of its parent compound, Istradefylline, suggests a low potential for cross-reactivity. Further experimental validation is required to definitively characterize the complete selectivity profile of this active metabolite. The provided experimental protocol offers a standard methodology for conducting such an investigation.

References

Comparative Analysis of 4-Desmethyl Istradefylline and Other A2A Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-Desmethyl Istradefylline and other prominent Adenosine A2A receptor antagonists, namely Istradefylline, Preladenant, and Tozadenant. The analysis is supported by experimental data on receptor binding affinity, in vitro functional potency, and pharmacokinetics, alongside detailed experimental protocols and pathway visualizations.

The Adenosine A2A receptor, a G-protein coupled receptor predominantly expressed in the basal ganglia, has emerged as a significant non-dopaminergic target for the treatment of Parkinson's disease. Antagonism of this receptor can modulate motor activity and offers a promising therapeutic strategy. This guide focuses on a comparative evaluation of key A2A antagonists, including the active metabolite this compound.

Biochemical and Pharmacological Profiles

A comparative summary of the biochemical and pharmacological properties of this compound, Istradefylline, Preladenant, and Tozadenant is presented below. The data has been compiled from various in vitro and in vivo studies.

Receptor Binding Affinity

The binding affinity of a compound for its target receptor and its selectivity over other related receptors are crucial determinants of its potency and potential side effects. The following table summarizes the reported inhibitory constants (Ki) of the selected A2A antagonists against various human adenosine receptor subtypes.

CompoundA2A (Ki, nM)A1 (Ki, nM)A2B (Ki, nM)A3 (Ki, nM)Selectivity (A1/A2A)
This compound 2.2[1][2]----
Istradefylline 9.12[3]>287[3]->681[3]>31
Preladenant 1.1[4]>1000>1000>1000>909
Tozadenant 11.5[4]----
In Vitro Functional Potency

The functional potency of these antagonists is often assessed by their ability to inhibit the agonist-induced accumulation of cyclic AMP (cAMP). The table below presents the half-maximal inhibitory concentration (IC50) values from in vitro cAMP assays.

CompoundCell LineAgonistIC50 (µM)
Istradefylline hADORA2A-HEK293NECA1.94[5]
This compound ---
Preladenant ---
Tozadenant ---
Pharmacokinetic Properties

The pharmacokinetic profiles of these compounds, including their absorption, distribution, metabolism, and excretion, are critical for their therapeutic efficacy. The following table summarizes key pharmacokinetic parameters in rats.

CompoundAdministrationTmax (h)Cmax (ng/mL)Bioavailability (%)
Istradefylline Oral (3 mg/kg)2.0181.1-
This compound (Metabolite of Istradefylline)3.54.34-
Preladenant ----
Tozadenant Oral (1-5 mg/kg)-Dose-dependent69.43[1]

Signaling Pathways and Experimental Workflows

Visual representations of the A2A receptor signaling pathway and a typical experimental workflow for antagonist evaluation are provided below to facilitate a deeper understanding of the underlying mechanisms and methodologies.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Activates Antagonist A2A Antagonist (e.g., Istradefylline) Antagonist->A2AR Blocks Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

A2A Receptor Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis & Comparison Cmpd Test Compounds (A2A Antagonists) ReceptorBinding Receptor Binding Assay (Determine Ki) Cmpd->ReceptorBinding FunctionalAssay Functional Assay (cAMP Accumulation - Determine IC50) Cmpd->FunctionalAssay ReceptorBinding->FunctionalAssay PK Pharmacokinetic Studies (Animal Models) FunctionalAssay->PK Efficacy Efficacy Studies (e.g., Parkinson's Models) PK->Efficacy Analysis Comparative Analysis of Ki, IC50, PK, and Efficacy Data Efficacy->Analysis

Experimental Workflow for A2A Antagonist Comparison

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Radioligand Binding Assay for Adenosine A2A Receptor

Objective: To determine the binding affinity (Ki) of test compounds for the human Adenosine A2A receptor.

Materials:

  • Membrane preparations from HEK-293 cells stably expressing the human A2A receptor.

  • Radioligand: [³H]CGS 21680 or another suitable A2A selective radioligand.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: A high concentration of a non-labeled A2A antagonist (e.g., 10 µM NECA).

  • Test compounds (this compound and other antagonists) at various concentrations.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membrane preparation (typically 5-20 µg of protein per well), the radioligand (at a concentration near its Kd, e.g., 6 nM for [³H]CGS 21680), and varying concentrations of the test compound. For total binding, add assay buffer instead of the test compound. For non-specific binding, add the non-specific binding control.

  • Equilibration: Incubate the plate for a defined period (e.g., 120 minutes) at room temperature to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration of the incubation mixture through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

Objective: To determine the functional potency (IC50) of A2A antagonists by measuring their ability to inhibit agonist-stimulated cAMP production.

Materials:

  • HEK-293 cells stably expressing the human A2A receptor.

  • A2A receptor agonist (e.g., NECA).

  • Test compounds (A2A antagonists).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Seeding: Seed the A2A receptor-expressing cells into a multi-well plate and allow them to adhere and grow to the desired confluency.

  • Pre-treatment: Pre-treat the cells with varying concentrations of the test antagonist for a specific duration.

  • Agonist Stimulation: Add a fixed concentration of the A2A agonist (typically at its EC80 concentration) to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature. Include a PDE inhibitor in the stimulation buffer.

  • Cell Lysis: Terminate the stimulation by lysing the cells with the provided lysis buffer.

  • cAMP Detection: Measure the intracellular cAMP levels in the cell lysates using a suitable cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the antagonist concentration. Determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP response.

In Vivo Efficacy in Parkinson's Disease Models

The therapeutic potential of A2A antagonists is primarily evaluated in animal models of Parkinson's disease. These models aim to replicate the motor deficits observed in human patients.

Commonly Used Animal Models:

  • 6-Hydroxydopamine (6-OHDA)-lesioned rats: This model involves the unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle, leading to the degeneration of dopaminergic neurons on one side of the brain. The efficacy of test compounds is often assessed by measuring the potentiation of L-DOPA-induced contralateral rotations.

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-treated primates: MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, closely mimicking the pathology of Parkinson's disease in humans. This model is considered a gold standard for preclinical evaluation of anti-parkinsonian drugs.

  • Haloperidol-induced catalepsy in rodents: Haloperidol, a dopamine D2 receptor antagonist, induces a cataleptic state in rodents, which is characterized by an inability to correct an externally imposed posture. The ability of a test compound to reverse this catalepsy is indicative of its anti-parkinsonian potential.

Efficacy of Istradefylline: A pooled analysis of eight phase 2b/3 clinical trials demonstrated that istradefylline (20 and 40 mg/day) significantly reduced the daily "OFF" time in Parkinson's disease patients experiencing motor fluctuations while on levodopa therapy[3]. The most common adverse event reported was dyskinesia[6][7][8].

Conclusion

This comparative analysis highlights the potent and selective A2A receptor antagonist profiles of this compound, Istradefylline, Preladenant, and Tozadenant. While all compounds exhibit high affinity for the A2A receptor, variations in their selectivity, functional potency, and pharmacokinetic properties may influence their therapeutic utility. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field of A2A receptor pharmacology and drug development for neurodegenerative disorders. Further head-to-head comparative studies are warranted to definitively establish the relative merits of these promising therapeutic agents.

References

Unveiling the Potency: A Comparative Analysis of Istradefylline and its Desmethyl Metabolite in Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of available data reveals that while both the parent drug, Istradefylline, and its primary active metabolite, 4'-O-monodesmethyl istradefylline (M1), are potent antagonists of the adenosine A2A receptor, a direct in vivo efficacy comparison remains elusive in published literature. This guide synthesizes the current understanding of their pharmacological profiles, drawing on in vitro binding affinities, pharmacokinetic parameters, and established experimental models for assessing anti-Parkinsonian drugs.

Istradefylline is a selective adenosine A2A receptor antagonist used as an adjunctive treatment to levodopa/carbidopa in adults with Parkinson's disease (PD) experiencing "off" episodes.[1][2][3] Its primary active metabolite, 4'-O-monodesmethyl istradefylline, is also known to be pharmacologically active.[1][4] Understanding the comparative efficacy of the parent drug and its metabolite is crucial for a complete picture of its therapeutic action.

Quantitative Data Summary

While direct comparative in vivo studies are not available, a comparison of their in vitro receptor binding affinity and human pharmacokinetic parameters provides valuable insights.

ParameterIstradefylline4'-O-monodesmethyl istradefylline (M1)Reference
Mechanism of Action Selective Adenosine A2A Receptor AntagonistSelective Adenosine A2A Receptor Antagonist[1]
In Vitro Activity -Ki of 2.2 nM[5]
Human Pharmacokinetics
Tmax (hours)2.03.5[1]
Cmax (ng/mL)181.14.34[1]

Signaling Pathway and Experimental Workflow

The therapeutic effect of Istradefylline and its metabolite is primarily mediated through the antagonism of the adenosine A2A receptor in the basal ganglia, a key area of the brain for motor control that is degenerated in Parkinson's disease.[1]

Adenosine A2A Receptor Signaling Pathway cluster_0 Striatal Neuron cluster_1 Therapeutic Intervention Adenosine Adenosine A2A_Receptor Adenosine A2A Receptor Adenosine->A2A_Receptor Binds G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Indirect_Pathway Increased Activity of Indirect Pathway (Movement Inhibition) PKA->Indirect_Pathway Leads to Istradefylline Istradefylline or Desmethyl Metabolite Istradefylline->A2A_Receptor Blocks

Caption: Antagonism of the Adenosine A2A Receptor by Istradefylline.

The evaluation of anti-Parkinsonian drugs typically involves a series of preclinical studies in various animal models to assess their efficacy in reversing motor deficits.

Experimental Workflow cluster_0 Preclinical Efficacy Testing Animal_Model Induction of Parkinsonism in Animal Models (e.g., MPTP in Primates, Haloperidol in Rodents) Drug_Admin Administration of Istradefylline or Desmethyl Metabolite Animal_Model->Drug_Admin Behavioral_Tests Behavioral Assessments (e.g., Motor Activity, Catalepsy Scoring) Drug_Admin->Behavioral_Tests Data_Analysis Data Analysis and Comparison to Control Groups Behavioral_Tests->Data_Analysis Efficacy_Conclusion Conclusion on Anti-Parkinsonian Efficacy Data_Analysis->Efficacy_Conclusion

Caption: General Experimental Workflow for Efficacy Assessment.

Experimental Protocols

While specific studies directly comparing the in vivo efficacy of Istradefylline and its desmethyl metabolite are not publicly available, the following are detailed methodologies for key experiments commonly used to evaluate such compounds.

Haloperidol-Induced Catalepsy in Mice

This model is used to assess the potential of a compound to reverse drug-induced motor rigidity, a symptom of Parkinson's disease.

  • Animals: Male mice are commonly used.

  • Induction of Catalepsy: Haloperidol is administered intraperitoneally (i.p.) at a dose typically ranging from 0.25 to 1 mg/kg.[6][7]

  • Drug Administration: The test compound (Istradefylline or its metabolite) is administered, often i.p. or orally, at a specified time before or after the haloperidol injection.

  • Assessment of Catalepsy: The bar test is a standard method for measuring catalepsy.[8][9] The mouse's forelimbs are placed on a horizontal bar elevated above a surface. The latency for the mouse to remove both paws from the bar is recorded.[8] A cut-off time (e.g., 180 seconds) is typically set.[8] Measurements are often taken at multiple time points after haloperidol administration (e.g., every 30 minutes for 2 hours).[10]

  • Data Analysis: The duration of catalepsy is compared between the vehicle-treated group and the groups treated with the test compound. A significant reduction in the time spent on the bar indicates anti-cataleptic (and thus potential anti-Parkinsonian) activity.

MPTP-Induced Parkinsonism in Non-Human Primates (Marmosets)

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model in non-human primates is considered a gold standard for preclinical Parkinson's disease research as it closely mimics the motor symptoms of the human condition.[11][12]

  • Animals: Common marmosets are frequently used.

  • Induction of Parkinsonism: MPTP is administered, typically via subcutaneous injection, for a set number of days (e.g., once daily for up to 5 days).[13] The dosage is carefully titrated to induce stable Parkinsonian symptoms.[13]

  • Drug Administration: Istradefylline or its metabolite would be administered orally. Studies with Istradefylline have used doses around 10 mg/kg.[11]

  • Assessment of Motor Deficits: A battery of behavioral tests is used to score the severity of Parkinsonian symptoms. This can include:

    • Locomotor Activity: Assessed in an open field.

    • Motor Disability Score: A composite score based on observation of posture, balance, bradykinesia (slowness of movement), and tremor.

    • Object Retrieval Tasks: To assess fine motor control and coordination.[14]

  • Data Analysis: Motor scores and activity levels are compared before and after drug administration, and between treated and untreated MPTP-lesioned animals. Improvement in motor function indicates therapeutic efficacy.

Conclusion

The available evidence strongly suggests that both Istradefylline and its primary metabolite, 4'-O-monodesmethyl istradefylline, are potent antagonists of the adenosine A2A receptor. The metabolite exhibits a high binding affinity in in vitro assays. However, the significantly lower plasma concentrations (Cmax) of the metabolite compared to the parent drug in humans suggest that Istradefylline itself is likely the primary contributor to the observed clinical efficacy.

The absence of direct in vivo comparative efficacy studies is a notable gap in the literature. Such studies, utilizing established animal models of Parkinson's disease like the ones detailed above, would be invaluable in fully elucidating the relative contribution of the desmethyl metabolite to the overall therapeutic effect of Istradefylline. Future research in this area would provide a more complete understanding for drug development professionals and researchers in the field.

References

A Comparative Guide to Validated Analytical Assays for 4-Desmethyl Istradefylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical assays for the quantification of 4-Desmethyl Istradefylline, a primary active metabolite of the anti-Parkinson's disease drug, Istradefylline.[1] The accurate measurement of this metabolite is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This document outlines the predominant analytical methodology, its performance characteristics, and detailed experimental protocols to support research and development activities.

Method Comparison: The Predominance of LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for the bioanalysis of this compound and its parent drug in biological matrices.[2][3] This is largely due to its high sensitivity, selectivity, and robustness, which are essential for accurately measuring the low concentrations typical of drug metabolites in complex biological fluids like plasma.

While alternative methods such as High-Performance Liquid Chromatography (HPLC) with UV detection have been used for the analysis of Istradefylline, they often lack the sensitivity and specificity required for metabolite quantification.[3] Other potential bioanalytical techniques like immunoassays or capillary electrophoresis have not been prominently reported for this compound, underscoring the widespread adoption of LC-MS/MS in this application.

FeatureLC-MS/MS (UPLC-MS/MS)HPLC-UVImmunoassay
Specificity Very High (based on mass-to-charge ratio)Moderate (based on retention time and UV absorbance)High (based on antibody-antigen binding)
Sensitivity Very High (pg/mL to ng/mL)Low to Moderate (µg/mL)High (pg/mL to ng/mL)
Matrix Effect Can be significant, requires careful managementLess prone to ion suppression, but matrix components can co-eluteSusceptible to matrix interference
Development Time Moderate to HighModerateHigh (requires antibody development)
Cost per Sample ModerateLowLow (for high throughput)
Multiplexing Can simultaneously quantify multiple analytesLimitedLimited
Reported Use for this compound Yes[3]Not specifically reportedNot reported

Quantitative Performance Data

The following table summarizes typical performance characteristics of a validated LC-MS/MS assay for the analysis of Istradefylline and its metabolites, including this compound (M1), in human plasma, as indicated in regulatory submissions.[3]

ParameterTypical Performance for Istradefylline and Metabolites
Linear Dynamic Range 1 to 500 ng/mL[3]
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision ≤15% Coefficient of Variation (CV) (≤20% at LLOQ)
Lower Limit of Quantification (LLOQ) Typically in the low ng/mL range
Selectivity No significant interference from endogenous matrix components
Recovery Consistent, precise, and reproducible

Experimental Protocols

A detailed experimental protocol for a validated UPLC-MS/MS assay for this compound in human plasma is outlined below. This protocol is a composite based on established bioanalytical methods for small molecules.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and efficient method for extracting small molecules from plasma samples.

  • Step 1: Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Step 2: Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) containing the internal standard.

  • Step 3: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Step 4: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Step 5: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Step 6: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Step 7: Reconstitute the residue in 100 µL of the mobile phase.

G cluster_sample_prep Sample Preparation Workflow plasma Plasma Sample (100 µL) add_is Add Internal Standard in Acetonitrile (300 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject into UPLC-MS/MS reconstitute->analysis

Sample Preparation Workflow

UPLC-MS/MS Conditions
  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be optimized for this compound and the internal standard.

Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). The validation should assess the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and internal standard in blank matrix from at least six different sources.

  • Linearity: A linear relationship between concentration and response over the defined range, with a correlation coefficient (r²) ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, mid, and high) in replicates.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The effect of matrix components on the ionization of the analyte and internal standard.

  • Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term, and post-preparative).

G cluster_validation Bioanalytical Method Validation selectivity Selectivity & Specificity linearity Linearity selectivity->linearity accuracy_precision Accuracy & Precision linearity->accuracy_precision lloq LLOQ accuracy_precision->lloq recovery Recovery lloq->recovery matrix_effect Matrix Effect recovery->matrix_effect stability Stability matrix_effect->stability

Key Validation Parameters

Istradefylline Metabolism

Istradefylline is primarily metabolized by cytochrome P450 enzymes, with CYP3A4 being the major contributor.[3] this compound (M1) is one of the main oxidative metabolites.[3]

G Istradefylline Istradefylline Metabolite_M1 This compound (M1) Istradefylline->Metabolite_M1 CYP3A4, CYP1A1/2, etc. Other_Metabolites Other Metabolites Istradefylline->Other_Metabolites CYP Enzymes

Istradefylline Metabolism Pathway

Conclusion

The validation of analytical assays for this compound is heavily reliant on LC-MS/MS methodology due to its superior sensitivity and specificity. While detailed public data on a fully validated assay for this specific metabolite is limited, established protocols for the parent compound and general bioanalytical standards provide a clear and reliable path for the development and validation of a robust assay. The information and protocols provided in this guide serve as a valuable resource for researchers and scientists in the field of drug development, enabling accurate and reliable quantification of this critical metabolite.

References

Head-to-Head Study: A Comparative Analysis of 4-Desmethyl Istradefylline and Preladenant for Adenosine A₂A Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two key adenosine A₂A receptor antagonists: 4-Desmethyl Istradefylline, the primary active metabolite of the approved Parkinson's disease drug Istradefylline, and Preladenant, a potent and highly selective antagonist that underwent extensive clinical investigation. This document summarizes their performance based on available experimental data, outlines the methodologies used in these key experiments, and visualizes relevant biological pathways and experimental workflows.

Introduction

Adenosine A₂A receptor antagonists represent a significant non-dopaminergic therapeutic strategy for neurodegenerative disorders, particularly Parkinson's disease. By blocking the A₂A receptors in the basal ganglia, these compounds can modulate motor control pathways. This compound and Preladenant are both potent antagonists of this receptor. While Istradefylline (and by extension its active metabolite) has achieved regulatory approval, Preladenant's development was discontinued despite promising preclinical and early clinical results.[1] This guide aims to provide a direct comparison of their in vitro and pharmacokinetic properties to inform further research and drug development efforts in this area.

Data Presentation

The following tables summarize the key quantitative data for this compound and Preladenant, focusing on their binding affinity, functional antagonism of the A₂A receptor, and their pharmacokinetic profiles in humans.

Table 1: In Vitro Receptor Binding Affinity and Functional Activity
ParameterThis compoundPreladenant
Binding Affinity (Kᵢ)
Human Adenosine A₂A Receptor2.2 nM1.1 nM[2]
Functional Antagonism (IC₅₀)
A₂A Receptor-Mediated cAMP Inhibition>10000 nM*53.7 - 85.1 nM

*Note: The reported IC₅₀ value for this compound in a cAMP assay appears to be an outlier and may not be representative of its functional potency, especially when contrasted with its high binding affinity. Further studies are needed to clarify this discrepancy.

Table 2: Comparative Pharmacokinetic Parameters in Humans
ParameterThis compound (as a metabolite of Istradefylline)Preladenant
Tₘₐₓ (Time to Peak Plasma Concentration) 3.5 hours[3][4]~1 hour[5]
Cₘₐₓ (Peak Plasma Concentration) 4.34 ng/mL (following a 40 mg dose of Istradefylline)[3][4]111 ng/mL (following a 10 mg single dose)[2]
Half-life (t₁/₂) Data for the metabolite alone is not specified; parent drug (Istradefylline) half-life is 64-69 hours.[3][4]2.14 - 4.56 hours[2]
Area Under the Curve (AUC) Data for the metabolite alone is not specified; parent drug (Istradefylline) AUC is ~11,100 ngh/mL.[4]275 ngh/mL (following a 10 mg single dose)[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.

Radioligand Binding Assay

This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitor constant (Kᵢ) of this compound and Preladenant for the human adenosine A₂A receptor.

Materials:

  • Membrane preparations from cells stably expressing the human adenosine A₂A receptor (e.g., HEK-293 or CHO cells).[6]

  • Radioligand: Typically a high-affinity A₂A receptor antagonist such as [³H]-ZM241385 or [³H]-CGS 21680.

  • Test compounds: this compound and Preladenant at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membrane preparations with the radioligand and varying concentrations of the unlabeled test compound.

  • Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

cAMP Accumulation Functional Assay

This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) induced by an agonist, providing a measure of its functional antagonism.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and Preladenant in a functional assay.

Materials:

  • Cells stably expressing the human adenosine A₂A receptor (e.g., HEK-293 or CHO cells).

  • A₂A receptor agonist (e.g., NECA or CGS 21680).

  • Test compounds: this compound and Preladenant at various concentrations.

  • Phosphodiesterase inhibitor (e.g., IBMX or Ro 20-1724) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Pre-incubate the cells with the test compound at various concentrations.

  • Stimulate the cells with a fixed concentration of the A₂A receptor agonist in the presence of a phosphodiesterase inhibitor.

  • Incubate for a specified period (e.g., 30-60 minutes) to allow for cAMP accumulation.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's protocol.

  • Plot the cAMP concentration against the log of the test compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ value, which is the concentration of the antagonist that causes 50% inhibition of the agonist-induced cAMP production.

Mandatory Visualization

Adenosine A₂A Receptor Signaling Pathway

Adenosine_A2A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR Adenosine A₂A Receptor Adenosine->A2AR Activates Antagonist This compound or Preladenant Antagonist->A2AR Blocks G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., modulation of neurotransmission) PKA->Cellular_Response Phosphorylates Targets

Caption: Adenosine A₂A receptor signaling pathway and antagonist mechanism.

Experimental Workflow: Competitive Radioligand Binding Assay

Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membranes Prepare A₂A Receptor- Expressing Cell Membranes Mix Incubate Membranes, Radioligand, and Test Compound Membranes->Mix Radioligand Prepare Radioligand ([³H]-ZM241385) Radioligand->Mix Compounds Prepare Serial Dilutions of Test Compounds Compounds->Mix Filter Rapid Filtration to Separate Bound and Free Ligand Mix->Filter Wash Wash Filters to Remove Non-specific Binding Filter->Wash Count Measure Radioactivity with Scintillation Counter Wash->Count IC50 Determine IC₅₀ Value Count->IC50 Ki Calculate Kᵢ Value using Cheng-Prusoff Equation IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

References

Unveiling the Neuroprotective Potential of 4-Desmethyl Istradefylline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the neuroprotective effects of 4-Desmethyl Istradefylline, the primary active metabolite of the anti-Parkinson's drug Istradefylline. This document synthesizes available preclinical data to objectively assess its performance against its parent compound and outlines the underlying mechanisms of action.

While direct comparative studies on the neuroprotective effects of this compound are not extensively available in current literature, its high potency as a selective adenosine A2A receptor antagonist suggests a significant neuroprotective capacity. This guide will, therefore, draw upon the established neuroprotective profile of Istradefylline and the known mechanisms of A2A receptor antagonism to build a comparative framework.

Comparative Efficacy: Istradefylline and its Active Metabolite

This compound is a potent and active metabolite of Istradefylline, exhibiting high affinity for the adenosine A2A receptor with a reported Ki of 2.2 nM[1]. This high affinity suggests that it significantly contributes to the therapeutic and potential neuroprotective effects observed following Istradefylline administration.

Preclinical studies have consistently demonstrated the neuroprotective effects of Istradefylline in various models of neurodegeneration. These studies provide a strong basis for inferring the neuroprotective potential of its primary active metabolite, this compound.

CompoundTargetKey Preclinical Neuroprotective FindingsReference
Istradefylline Adenosine A2A Receptor AntagonistAttenuated the decrease in striatal dopamine content in MPTP-treated mice. Preserved striatal presynaptic dopaminergic terminals and tyrosine hydroxylase activity. Reduced hippocampal neurodegeneration and levels of neuroinflammatory markers (GFAP/Iba-1, TNF-α) in a model of cerebral ischemia.[2][3][2][3]
This compound Adenosine A2A Receptor Antagonist (Ki = 2.2 nM)Direct experimental data on neuroprotection is limited. Its high potency as an A2A receptor antagonist suggests a strong potential for neuroprotective activity, likely mediating a significant portion of the effects observed with Istradefylline.[1][1]

Mechanistic Insights: The Role of Adenosine A2A Receptor Antagonism in Neuroprotection

The neuroprotective effects of Istradefylline and, by extension, this compound, are primarily attributed to their antagonism of the adenosine A2A receptor. Blockade of this receptor confers neuroprotection through several key mechanisms:

  • Modulation of Glutamate Excitotoxicity: Adenosine A2A receptor activation can potentiate glutamate release, a key factor in excitotoxic neuronal death. Antagonists like Istradefylline can mitigate this by reducing excessive glutamate signaling.

  • Reduction of Neuroinflammation: A2A receptors are expressed on microglia and astrocytes. Their blockade has been shown to attenuate the activation of these glial cells, thereby reducing the production of pro-inflammatory cytokines and mitigating neuroinflammatory damage.[2]

  • Protection Against Dopaminergic Neuron Degeneration: In animal models of Parkinson's disease, A2A receptor antagonists have been shown to protect dopaminergic neurons from toxins like MPTP.[3]

G cluster_0 Neurodegenerative Insult (e.g., MPTP, Ischemia) cluster_1 Cellular Stress Response cluster_2 Adenosine A2A Receptor Signaling cluster_3 Therapeutic Intervention cluster_4 Neuroprotective Outcomes Insult Insult Glutamate Increased Glutamate Release Insult->Glutamate Inflammation Microglial/Astroglial Activation Insult->Inflammation A2AR Adenosine A2A Receptor Glutamate->A2AR Activates Inflammation->A2AR Upregulates Neuroprotection Neuronal Survival A2AR->Neuroprotection Inhibition leads to Istradefylline Istradefylline / this compound Istradefylline->A2AR Blocks G start Neuronal Cell Culture treatment Pre-treatment with Istradefylline / Metabolite start->treatment toxin Induction of Neurotoxicity (e.g., 6-OHDA, Glutamate) treatment->toxin incubation Incubation toxin->incubation assay Cell Viability Assay (MTT, LDH) incubation->assay analysis Data Analysis (EC50 Determination) assay->analysis

References

A Comparative Guide to the Metabolism of Istradefylline Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolism of Istradefylline, a selective adenosine A2A receptor antagonist, across various species, including humans, monkeys, rats, and dogs. Understanding the species-specific differences and similarities in drug metabolism is crucial for the preclinical development and clinical application of new therapeutic agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes metabolic pathways to offer a clear and objective overview for researchers in the field.

Executive Summary

Istradefylline is primarily metabolized by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP1A1/2 playing significant roles in humans.[1][2] The major metabolic pathway across species involves oxidative O-demethylation, followed by conjugation with either sulfate or glucuronic acid.[1] While the metabolic pathways are qualitatively similar across humans, marmosets, rats, and dogs, notable quantitative differences exist.[1] In humans, marmosets, and dogs, sulfation of the primary active metabolite (M1) is the predominant conjugation pathway, whereas glucuronidation is more prevalent in rats.[1] This guide will delve into these differences, presenting available quantitative data and experimental context.

Comparative Metabolic Pathways

The primary metabolic transformations of Istradefylline involve a series of oxidative and conjugation reactions. The initial and most significant step is the O-demethylation of the dimethoxyphenyl group, leading to the formation of active metabolites.

G Istradefylline Istradefylline M1 4'-O-monodesmethyl istradefylline (Active) Istradefylline->M1 CYP1A1, CYP3A4/5 (O-demethylation) M8 1-β-hydroxylated istradefylline Istradefylline->M8 CYP3A4/5 (Hydroxylation) M3 3',4'-O-didemethyl istradefylline M1->M3 O-demethylation PhaseII Phase II Conjugation (Sulfation/Glucuronidation) M1->PhaseII M3->PhaseII

Primary metabolic pathways of Istradefylline.

Quantitative Comparison of Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of Istradefylline across different species. These parameters are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

ParameterHumanMonkey (Cynomolgus)RatDog (Beagle)
Tmax (h) ~4[1]---
t1/2 (h) 70 - 118[1]-64 - 69[2]-
Vd/F (L/kg) 450 - 670 L (total)[1]---
CL/F (L/h/kg) 4.09 - 5.98 L/h (total)[1]-4.1 - 6.0 L/h (total)[2]-
Protein Binding (%) 97 - 98[1]---

Data for monkey and dog are limited in the reviewed literature. Further studies are needed for a complete comparison.

Metabolite Profiles Across Species

Six major metabolites of Istradefylline have been identified in humans.[1] In vitro studies have shown that the metabolite patterns are qualitatively similar across humans, marmosets, rats, and dogs.[1] The primary active metabolite is 4'-O-monodesmethyl istradefylline (M1).[2]

MetaboliteHumanMonkey (Marmoset)RatDog
M1 (4'-O-monodesmethyl) Major, Active[2]PresentMajor, Active[2]Present
M2 (1-β-hydroxylated-4'-O-demethyl) Present-Present-
M3 (3',4'-O-didemethyl) Present-Major[2]-
M4 (M1 sulfate conjugate) PresentMain conjugate[1]MinorMain conjugate[1]
M5 (M1 glucuronide conjugate) Present-Main conjugate[1]-
M8 (1-β-hydroxylated) Present-Present-
M10 (hydrogenated M3) --Present in feces[2]-

'-' indicates data not available in the reviewed literature.

Experimental Protocols

In Vitro Metabolism using Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of Istradefylline in liver microsomes from different species.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Thaw liver microsomes (Human, Monkey, Rat, Dog) on ice Incubate Incubate Istradefylline with microsomes and NADPH at 37°C Microsomes->Incubate Istradefylline_sol Prepare Istradefylline working solution Istradefylline_sol->Incubate NADPH_sol Prepare NADPH regenerating system NADPH_sol->Incubate Timepoints Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 min) Incubate->Timepoints Quench Quench reaction with cold acetonitrile Timepoints->Quench Centrifuge Centrifuge to precipitate proteins Quench->Centrifuge LCMS Analyze supernatant by LC-MS/MS Centrifuge->LCMS

Workflow for in vitro metabolism study.

Methodology:

  • Preparation: Liver microsomes from the respective species are thawed on ice. A working solution of Istradefylline is prepared in a suitable solvent. An NADPH-regenerating system is also prepared to ensure sustained enzyme activity.

  • Incubation: Istradefylline is incubated with the liver microsomes in the presence of the NADPH-regenerating system at 37°C. Samples are collected at various time points (e.g., 0, 5, 15, 30, and 60 minutes) to monitor the disappearance of the parent drug and the formation of metabolites.

  • Sample Processing: The enzymatic reaction is stopped at each time point by adding a cold organic solvent, typically acetonitrile, which also serves to precipitate the microsomal proteins. The samples are then centrifuged to separate the protein pellet from the supernatant containing the drug and its metabolites.

  • Analysis: The supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining Istradefylline and identify and quantify its metabolites.

In Vivo Metabolism Study in Rats

This protocol provides a general outline for an in vivo study to investigate the metabolism and excretion of Istradefylline in rats.

Methodology:

  • Dosing: A single oral dose of Istradefylline (e.g., 3 mg/kg) is administered to male rats.[2]

  • Sample Collection: Urine and feces are collected over a specified period (e.g., 48 hours) using metabolic cages. Blood samples may also be collected at various time points to determine pharmacokinetic parameters.

  • Sample Processing: Urine samples are typically centrifuged and can be directly analyzed or stored frozen. Fecal samples are homogenized in a suitable solvent, followed by extraction and centrifugation to separate the solid waste from the extract containing the drug and metabolites.

  • Analysis: The processed samples are analyzed by LC-MS/MS to identify and quantify Istradefylline and its metabolites. This allows for the determination of the routes and rates of excretion and the overall metabolic profile. In a study with male rats, after a 3mg/kg oral dose, 17.6% of the dose was eliminated in the urine and 68.3% in the feces.[2]

Conclusion

The metabolism of Istradefylline demonstrates both similarities and notable differences across the species evaluated. While the primary oxidative and conjugative pathways are conserved, the specific conjugation route (sulfation vs. glucuronidation) varies, which can impact the drug's pharmacokinetic profile. The data presented in this guide highlights the importance of conducting comprehensive multispecies metabolic studies to accurately predict human metabolism and pharmacokinetics. Further research is warranted to fill the existing data gaps, particularly for monkey and dog species, to build a more complete and predictive preclinical to clinical translational model for Istradefylline and other adenosine A2A receptor antagonists.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 4-Desmethyl Istradefylline

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory personnel handling 4-Desmethyl Istradefylline must adhere to systematic disposal procedures to ensure safety and regulatory compliance. As a metabolite of the pharmaceutical Istradefylline and a research chemical, proper waste management is critical to prevent environmental contamination and potential health hazards. The following guidelines provide a comprehensive, step-by-step approach to the safe disposal of this compound.

Step-by-Step Disposal Protocol

The disposal of this compound should be approached with the same caution as any other biologically active research chemical. The following protocol is based on general best practices for laboratory chemical and pharmaceutical waste management.

  • Hazard Assessment and Personal Protective Equipment (PPE): Before handling, assess the potential hazards. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, it should be handled as a potentially hazardous compound.

    • Required PPE: Always wear standard laboratory attire, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.

  • Waste Segregation and Collection:

    • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

    • Sharps: Any chemically contaminated sharps, such as needles or broken glass, must be disposed of in a designated, puncture-resistant sharps container labeled for chemical waste.[1]

  • Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the concentration and quantity of the waste, and the date of accumulation.

  • Storage of Chemical Waste:

    • Store waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.[2]

    • Ensure that incompatible wastes are segregated to prevent accidental reactions.[3]

    • Keep waste containers securely closed except when adding waste.

  • Disposal Pathway:

    • All hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[3] Flushing pharmaceuticals can lead to environmental contamination as wastewater treatment facilities may not effectively remove such chemicals.[4]

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste.[3] After triple-rinsing, the defaced container may be disposed of as regular trash, in accordance with institutional policies.[3]

Quantitative Data and Handling Recommendations

The following table summarizes key recommendations for handling and disposing of this compound waste, based on general laboratory chemical safety guidelines.

ParameterRecommendationSource
Waste Accumulation Time Limit Do not exceed 12 months in a satellite accumulation area.[2]
Maximum Accumulation Volume 55 gallons of hazardous waste or 1 quart of acutely toxic waste per satellite accumulation area.[2]
Waste Container Material Chemically compatible, leak-proof, with a secure closure. Plastic is often preferred.[2][5]
Storage Temperature Room temperature, away from direct sunlight and heat sources.General Lab Practice
PPE Requirements Safety glasses, chemical-resistant gloves, lab coat.General Lab Practice

Experimental Protocols Cited

The disposal procedures outlined are based on established guidelines for the management of laboratory chemical and pharmaceutical waste from regulatory bodies such as the Environmental Protection Agency (EPA) and best practices from academic and research institutions.[5][6][7] The core principles involve proper waste identification, segregation, containment, labeling, and disposal through authorized channels.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: Generation of This compound Waste B Determine Waste Type A->B C Solid Waste (e.g., contaminated gloves, tubes) B->C Solid D Liquid Waste (e.g., solutions) B->D Liquid E Sharps Waste (e.g., contaminated needles) B->E Sharps F Collect in Labeled Hazardous Solid Waste Container C->F G Collect in Labeled Hazardous Liquid Waste Container D->G H Collect in Labeled Puncture-Resistant Sharps Container E->H I Store in Designated Satellite Accumulation Area F->I G->I H->I J Arrange for Pickup by Environmental Health & Safety (EHS) I->J K Final Disposal by Licensed Facility J->K

Caption: Disposal workflow for this compound waste.

References

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.